Cirtuvivint
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWWOBKMDWACGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=NC=C4C=CC(=CC4=C3)C5=CN(N=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143917-62-6 | |
| Record name | Cirtuvivint [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143917626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cirtuvivint | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIRTUVIVINT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T1PY32ZPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cirtuvivint's Impact on the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirtuvivint (SM08502) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). Emerging as a promising anti-cancer agent, this compound's primary mechanism of action involves the modulation of alternative pre-mRNA splicing. This activity has a significant downstream impact on various oncogenic pathways, most notably the Wnt signaling cascade. This technical guide provides an in-depth analysis of this compound's effects on the Wnt pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts.
Introduction to this compound and the Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. The canonical Wnt pathway is centered around the stabilization of β-catenin. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to β-catenin accumulation, nuclear translocation, and subsequent activation of TCF/LEF-mediated transcription of target genes that drive cell growth and proliferation.
This compound represents a novel therapeutic strategy by indirectly targeting the Wnt pathway. It is a potent, ATP-competitive inhibitor of CLK1, CLK2, CLK3, CLK4, DYRK1A, and DYRK1B kinases. These kinases phosphorylate serine/arginine-rich splicing factors (SRSFs), which are essential for spliceosome assembly and function. By inhibiting CLKs and DYRKs, this compound disrupts the normal splicing of pre-mRNA, leading to the generation of non-functional or unstable mRNA transcripts of key Wnt pathway components. This ultimately results in the downregulation of the Wnt signaling cascade.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, its impact on Wnt pathway signaling, and its effects on Wnt target gene expression.
Table 1: In Vitro Cell Viability (IC50/EC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Type | Reference |
| SW480 | Colorectal Cancer | 177 (avg. for 17 CRC lines) | Cell Proliferation | [1] |
| HCT-116 | Colorectal Cancer | 177 (avg. for 17 CRC lines) | Cell Proliferation | [1] |
| DLD-1 | Colorectal Cancer | Not Specified | Not Specified | |
| HEC265 | Endometrial Cancer | In the nanomolar range | Cell Viability | [2] |
| Ishikawa | Endometrial Cancer | In the nanomolar range | Cell Viability | [2] |
| Ishikawa-S33Y | Endometrial Cancer | In the nanomolar range | Cell Viability | [2] |
| SNGM | Endometrial Cancer | In the nanomolar range | Cell Viability | [2] |
| Multiple Soft-Tissue Sarcoma Cell Lines | Soft-Tissue Sarcoma | Compelling Activity | Not Specified | [3] |
| Various Hematological Malignancy Models | AML, DLBCL, MCL, Myeloma, T-ALL, CML/CLL | Not Specified | Not Specified |
Table 2: Effect of this compound on Wnt Pathway Signaling
| Cell Line | Assay | Readout | Effect | Concentration | Reference |
| SW480 | TOPflash Reporter Assay | β-catenin/TCF Activity | Potent Inhibition | Not Specified | [1] |
| Endometrial Cancer Cell Lines | TCF/LEF Luciferase Reporter Assay | TCF/LEF Transcriptional Activity | Uniformly Decreased | Not Specified | [2] |
| SW480 | Western Blot | Phospho-SRSF6, Phospho-SRSF5 | Inhibition | Not Specified | [4] |
| SW480 | Western Blot | Nuclear β-catenin, DVL2, DVL3 | Reduction | Not Specified | [4] |
Table 3: this compound's Impact on Wnt Target Gene Expression (qRT-PCR)
| Cell Line | Gene | Fold Change vs. Vehicle | Concentration | Time | Reference |
| SW480 | TCF7 | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |
| SW480 | MYC | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |
| SW480 | LRP5 | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |
| SW480 | DVL2 | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |
| SW480 | BTRC | Significant Inhibition (P < 0.05) | 25 mg/kg (in vivo) | 8 hrs | [1] |
| Endometrial Cancer Cell Lines | Axin2, LEF1, MYC, TCF7, TCF7L2 | Decreased mRNA Expression | Not Specified | Not Specified | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's impact on the Wnt signaling pathway.
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from a study on endometrial cancer cell lines.[2]
-
Cell Plating: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 48 hours.
-
Fixation: After incubation, fix the cells with a solution of 10% methanol and 10% acetic acid.
-
Staining: Stain the fixed cells with 0.4% crystal violet solution.
-
Quantification: Solubilize the crystal violet stain and measure the absorbance to determine cell viability, normalized to the DMSO control.
Wnt/TCF Luciferase Reporter Assay
This protocol is a general guide based on standard reporter assay procedures.[2][5]
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-FLASH) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent like FuGENE6.
-
Incubation: Allow the cells to express the reporters for 24 hours.
-
Plating and Treatment: Re-plate the transfected cells into a 96-well plate and treat with serial dilutions of this compound.
-
Lysis and Luminescence Measurement: After the desired treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for β-catenin and Phosphorylated SRSF
This protocol provides a general framework for Western blotting.[6][7][8][9]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against β-catenin, phosphorylated SRSF (e.g., p-SRSF6), total SRSF, and a loading control (e.g., GAPDH or β-actin). Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Colorectal Cancer Xenograft Model
This protocol is a generalized procedure for establishing and treating xenograft models.[10][11]
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., SW480 or HCT-116) in a matrigel mixture into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg daily). The vehicle group receives the corresponding control solution.
-
Efficacy and Pharmacodynamic Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis, such as Western blotting or qRT-PCR, to assess the in vivo effects of this compound on the Wnt pathway.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the Wnt signaling pathway and the experimental workflows described in this guide.
Caption: this compound inhibits CLK/DYRK, disrupting Wnt pathway pre-mRNA splicing.
Caption: Workflow for Western blot analysis of protein expression.
Caption: Workflow for Wnt/TCF luciferase reporter assay.
Conclusion
This compound presents a compelling, novel approach to targeting the Wnt signaling pathway in cancer. By inhibiting CLK and DYRK kinases, it disrupts the intricate process of pre-mRNA splicing, leading to a significant reduction in the expression of key Wnt pathway components and downstream target genes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other splicing modulators in Wnt-driven malignancies. Further research is warranted to fully elucidate the complete spectrum of this compound's effects and to optimize its clinical application.
References
- 1. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. origene.com [origene.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
Cirtuvivint: A Technical Deep Dive into its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirtuvivint (SM08502) is an investigational, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK). By targeting these key regulators of pre-mRNA splicing, this compound presents a novel therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and clinical development. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate further research and development in this promising area of cancer therapy.
Introduction
The dysregulation of cellular signaling pathways is a hallmark of cancer, leading to uncontrolled proliferation, survival, and resistance to therapy. Alternative pre-mRNA splicing is a critical process that generates proteomic diversity and is increasingly recognized as a significant contributor to tumorigenesis. The CDC-like kinases (CLKs) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) are key regulators of the splicing machinery. This compound, by inhibiting these kinases, modulates alternative splicing of oncogenic transcripts, offering a unique approach to cancer treatment.[1][2][3][4][5] This document will explore the therapeutic potential of this compound in depth.
Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of all four CLK isoforms (CLK1, CLK2, CLK3, CLK4) and several members of the DYRK family (DYRK1A, DYRK1B, DYRK2, DYRK4).[6] Its primary mechanism of action involves the inhibition of these kinases, which leads to downstream effects on pre-mRNA splicing and the Wnt/β-catenin signaling pathway.
Modulation of Pre-mRNA Splicing
CLKs and DYRKs phosphorylate serine/arginine-rich (SR) splicing factors, which are essential for the assembly of the spliceosome and the regulation of splice site selection.[3] By inhibiting CLK and DYRK, this compound prevents the phosphorylation of SR proteins, leading to alterations in pre-mRNA splicing. This can result in the production of non-functional or pro-apoptotic protein isoforms and the downregulation of genes crucial for tumor growth and survival.[2][4][5]
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit Wnt/β-catenin signaling.[7] This is, at least in part, mediated through its effects on the alternative splicing of key components of the Wnt pathway.
Preclinical Data
This compound has demonstrated broad anti-tumor activity across a range of solid and liquid tumor models in extensive preclinical studies.[4][5]
In Vitro Activity
This compound has shown potent inhibitory activity against its target kinases and has demonstrated significant anti-proliferative effects in various cancer cell lines.
| Target/Assay | Cell Line(s) | IC50 / EC50 | Reference(s) |
| Kinase Inhibition | |||
| CLK1 | - | 8 nM | [8] |
| CLK2 | - | 2 nM | [8] |
| CLK3 | - | 22 nM | [8] |
| CLK4 | - | 1 nM | [8] |
| DYRK1A | - | 2-13 nM | [8] |
| DYRK1B | - | 2-13 nM | [8] |
| DYRK2 | - | 2-13 nM | [8] |
| DYRK4 | - | 2-13 nM | [8] |
| Cellular Activity | |||
| Wnt Pathway Signaling (TOPflash) | SW480 (colon cancer) | 46 nM | [8] |
| Cell Viability | 154 cancer cell lines | 0.014 - 0.73 µM | [5] |
| Cell Viability (Heme Malignancies) | AML, DLBCL, MCL, Myeloma, T-ALL | 0.014 - 0.495 µM | |
| Cell Viability (Endometrial Cancer) | HEC265, Ishikawa, Ishikawa-S33Y, SNGM | Nanomolar range | [7] |
In Vivo Efficacy
Oral administration of this compound has been shown to significantly inhibit tumor growth in various xenograft models.
| Tumor Model | Treatment | Outcome | Reference(s) |
| Gastrointestinal Tumor Xenografts | This compound (orally) | Significant tumor growth inhibition | [6] |
| Patient-Derived Xenografts (PDX) | This compound (daily dosing) | ≥75% Tumor Growth Inhibition (TGI) in 15/46 models | [5] |
| Cell-Derived Xenografts (CDX) | This compound (daily dosing) | ≥75% TGI in 18/43 models | [5] |
| AML Xenograft (MV411) | This compound (25 mg/kg, PO) | Tumor regression | [9] |
| AML Xenograft (KG1a) | This compound (25 mg/kg, PO) | Modest TGI | [9] |
| AML Xenograft (MV411) | This compound (6.25 mg/kg, PO) + Venetoclax (25 mg/kg, PO) | Tumor regression | [9] |
| Endometrial Cancer Xenografts (HEC265, Ishikawa, Ishikawa-S33Y, SNGM) | This compound + Paclitaxel | Synergistic tumor growth inhibition | [7] |
Clinical Development
This compound is being investigated in multiple clinical trials for the treatment of various advanced cancers, both as a monotherapy and in combination with standard-of-care agents.
| Trial Identifier | Phase | Indication(s) | Treatment Arm(s) | Status | Key Findings/Objectives | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | NCT03355066 | 1 | Advanced Solid Tumors | this compound Monotherapy (Dose Escalation) | Terminated | MTD identified as 120 mg (5 days on/2 days off). DLT was diarrhea. Evidence of clinical activity observed. |[2][10] | | NCT05084859 | 1b | Advanced Castration-Resistant Prostate Cancer (CRPC), Non-Small Cell Lung Cancer (NSCLC), Colorectal Cancer (CRC) | this compound + Standard of Care (e.g., Abiraterone, Docetaxel, FOLFIRI) | Terminated | Preliminary evidence of clinical activity, particularly in CRPC where it may overcome hormonal therapy resistance. |[2][3][11] | | NCT06484062 | 1 | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS) | this compound Monotherapy, this compound + ASTX727 (Decitabine/Cedazuridine) | Recruiting | To determine the safety, tolerability, and recommended Phase 2 dose. | | | NCT05633307 / EUCT 2024-511987-10-00 | 2 | Advanced Soft-Tissue Sarcomas | this compound Monotherapy | Ongoing | To assess the safety and efficacy of this compound as a second-line therapy. |[4][12] |
Safety and Tolerability
Preliminary results from Phase 1 trials suggest that this compound has a manageable safety profile in heavily pre-treated cancer patients.[1][2] The most common treatment-emergent adverse events include nausea, diarrhea, vomiting, and fatigue. The dose-limiting toxicity in the monotherapy dose-escalation study was diarrhea at a dose of 120 mg on a 5-on/2-off schedule.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Due to the proprietary nature of drug development and the fact that much of the data has been presented in conference abstracts, specific, detailed protocols for the this compound studies are not publicly available. The following sections provide representative, generalized protocols for the key assays used in the preclinical evaluation of this compound.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation : Prepare solutions of the target kinase (e.g., CLK2, DYRK1A), a suitable substrate (e.g., a generic peptide or protein), ATP, and this compound at various concentrations.
-
Reaction Setup : In a microplate, combine the kinase, substrate, and this compound at different concentrations.
-
Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination : Stop the reaction using a suitable method (e.g., adding EDTA or a specific stop reagent).
-
Detection : Quantify the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of 32P-ATP into the substrate, or luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.
-
Data Analysis : Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Cell Viability Assay (Generic Protocol)
This protocol outlines a common method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment : Add a viability reagent such as MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Signal Measurement : After a further incubation period, measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis : Normalize the data to the vehicle control and plot a dose-response curve to calculate the EC50 value.
Xenograft Tumor Model (Generic Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of an anti-cancer agent.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization : Randomize the mice into treatment and control groups.
-
Treatment Administration : Administer this compound (typically by oral gavage) and a vehicle control to the respective groups according to a defined schedule.
-
Monitoring : Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint : Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
Conclusion
This compound represents a promising new approach in oncology by targeting the fundamental process of pre-mRNA splicing through the inhibition of CLK and DYRK kinases. Its dual mechanism of action, which also involves the modulation of the Wnt/β-catenin pathway, provides a strong rationale for its development in a variety of cancer types. Preclinical studies have demonstrated its broad anti-tumor activity, and early clinical data suggest a manageable safety profile and signs of clinical efficacy. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel therapeutic strategy. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to build upon this promising foundation.
References
- 1. biosplice.com [biosplice.com]
- 2. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Biosplice Initiates Phase 2 Trial of this compound for Advanced Soft-Tissue Sarcomas [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. A Study Evaluating the Safety and Pharmacokinetics of Orally Administered SM08502 in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Cirtuvivint (SM08502): A Technical Guide to Its Discovery and Development
Introduction: Cirtuvivint (formerly SM08502) is a first-in-class, orally active, small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK).[1][2] Developed by Biosplice Therapeutics (formerly Samumed, LLC), it represents a novel therapeutic strategy targeting the intricate machinery of alternative pre-mRNA splicing, a process frequently dysregulated in various cancers.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of this compound stemmed from foundational discoveries in Wnt pathway modulation and the identification that dysregulation of alternative pre-mRNA splicing is a common mechanistic driver of tumor initiation, progression, and therapy resistance.[1][3] An iterative screening campaign was conducted to identify a potent pan-inhibitor of CDC-like kinases (CLKs), which are known regulators of this splicing process.[3] This campaign led to the identification of SM08502, a molecule optimized for its potent inhibition of the Wnt signaling pathway through the modulation of alternative splicing.[2][4]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CLK and DYRK kinases.[1] These kinases are crucial for the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[5][6] By inhibiting CLK1-4 and DYRK1-4, this compound prevents the phosphorylation of SRSFs, which in turn disrupts spliceosome activity.[6][7][8] This disruption leads to altered pre-mRNA splicing of key oncogenes, particularly those within the Wnt signaling pathway.[1][5] The result is the generation of non-functional splicing variants and the subsequent downregulation of genes critical for cancer cell growth, survival, and drug resistance.[1][6] This novel mechanism allows this compound to act independently of the β-catenin destruction complex.[9]
References
- 1. biosplice.com [biosplice.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 9. Effects of SM08502, a novel, oral small-molecule inhibitor of Wnt pathway signaling, on gene expression and antitumor activity in colorectal cancer (CRC) models. - ASCO [asco.org]
Cirtuvivint (SM08502): A Technical Guide to Preclinical and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirtuvivint (formerly SM08502) is an investigational, orally bioavailable small molecule that acts as a potent inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] Preclinical and in vitro data suggest that by targeting these kinases, this compound modulates alternative pre-mRNA splicing, a critical process in gene expression. This activity disrupts the production of proteins essential for cancer cell growth, survival, and therapeutic resistance, particularly through the inhibition of the Wnt signaling pathway.[2][3] This technical guide provides a comprehensive overview of the key preclinical and in vitro data for this compound, including detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of CLK and DYRK kinases.[1] These kinases are responsible for the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[2][3] Phosphorylated SRSFs are essential for the proper assembly and function of the spliceosome, the cellular machinery that carries out pre-mRNA splicing. By inhibiting CLK and DYRK, this compound prevents the phosphorylation of SRSFs, leading to a disruption of spliceosome activity.[2][3] This interference results in alternative splicing of pre-mRNA transcripts of various genes, including key components of the Wnt signaling pathway.[2][3] The altered splicing patterns can lead to the production of non-functional proteins or the downregulation of oncogenic proteins, ultimately inhibiting cancer cell proliferation and survival.
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Kinase Inhibition
| Kinase Target | IC50 (nM) |
| CLK1 | 8 |
| CLK2 | 2 |
| CLK3 | 22 |
| CLK4 | 1 |
| DYRK1A/1B | 2-13 |
| CDK1 | 1100 |
| Data from Probechem Biochemicals[4] |
Table 2: Wnt Pathway Inhibition and Cell Proliferation
| Assay | Cell Line | EC50 (nM) |
| TOPflash β-catenin/TCF Reporter Assay | SW480 | 46 |
| Cell Proliferation (Average of 17 CRC lines) | Various CRC | 177 |
| Cell Viability (Hematological Malignancies) | Various | 14 - 495 |
| Data from ASCO and ResearchGate publications[5][6] |
Key Experimental Protocols
Wnt Signaling Reporter Assay (TOPflash)
This assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.
Protocol:
-
Cell Culture: SW480 human colorectal cancer cells are cultured in appropriate media and seeded into 96-well plates.
-
Transfection: Cells are co-transfected with the TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., CMV-lacZ for normalization).
-
Treatment: 24 hours post-transfection, cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for an additional 24-48 hours.
-
Lysis and Reporter Assay: Cells are lysed, and luciferase activity is measured using a luminometer with a suitable substrate (e.g., Bright-Glo). β-galactosidase activity is measured for normalization.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The EC50 value, the concentration at which this compound inhibits 50% of the Wnt signaling activity, is calculated from the dose-response curve.[5][7]
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 4 days).
-
Viability Reagent Addition: A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
-
Incubation: Plates are incubated for a short period to allow for the conversion of the reagent by viable cells.
-
Measurement: The signal (luminescence or absorbance) is measured using a plate reader.
-
Data Analysis: The EC50 value, representing the concentration of this compound that inhibits cell viability by 50%, is determined from the dose-response curve.[6]
SRSF Phosphorylation Assay (Western Blot)
This assay is used to confirm the on-target activity of this compound by measuring the phosphorylation status of SRSF proteins.
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or vehicle for a defined period. Cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated SRSF proteins. A separate blot is probed with an antibody for total SRSF protein as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to phosphorylated SRSF is quantified and normalized to the total SRSF levels.[2][8]
Preclinical In Vivo Data
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Model | Cancer Type | Dose | TGI (%) |
| SW480 Xenograft | Colorectal | 25 mg/kg QD | 83 |
| HCT 116 Xenograft | Colorectal | 25 mg/kg QD | 56 |
| PDX Model | Colorectal | 25 mg/kg QD | 70 |
| Data from an ASCO publication[5] |
In Vivo Xenograft Study
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of this compound.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., SW480) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules (e.g., 25 mg/kg, once daily). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.[5][9][10]
Conclusion
The preclinical and in vitro data for this compound strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, involving the inhibition of CLK/DYRK kinases and subsequent modulation of alternative splicing, offers a promising therapeutic strategy for cancers with aberrant Wnt signaling. The potent in vitro activity against a range of cancer cell lines and significant tumor growth inhibition in in vivo models underscore its potential. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in various solid tumors and hematological malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SM08502) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 5. Effects of SM08502, a novel, oral small-molecule inhibitor of Wnt pathway signaling, on gene expression and antitumor activity in colorectal cancer (CRC) models. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Cirtuvivint: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cirtuvivint (also known as SM08502) is a potent, orally active small molecule inhibitor of the CDC-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2] By targeting these kinases, this compound modulates alternative pre-mRNA splicing, a critical process in gene expression, and inhibits the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][3] This dual mechanism of action has positioned this compound as a promising therapeutic candidate for a range of solid and hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in the field of oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is an isoquinoline derivative with the systematic IUPAC name 2-(4-methylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide.[4] Its chemical structure is characterized by a central isoquinoline scaffold linked to a pyridine ring via an amide bond, with a methylpiperazine moiety on the pyridine ring and a methylpyrazole group on the isoquinoline ring.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₅N₇O | [4] |
| Molecular Weight | 427.5 g/mol | [4] |
| CAS Number | 2143917-62-6 | [2][4] |
| SMILES | CN1CCN(CC1)c2ccc(nc2)C(=O)Nc3cc4ccc(cc4cn3)c5cn(n c5)C | [5] |
| InChI | InChI=1S/C24H25N7O/c1-29-7-9-31(10-8-29)23-13-18(5-6-25-23)24(32)28-22-12-20-11-17(3-4-19(20)14-26-22)21-15-27-30(2)16-21/h3-6,11-16H,7-10H2,1-2H3,(H,26,28,32) | [4] |
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of all four CDC-like kinases (CLK1-4) and the dual-specificity tyrosine-regulated kinases (DYRK1-4).[3] This pan-CLK/DYRK inhibition is central to its anti-tumor activity.
Inhibition of CLK and DYRK Kinases and Modulation of mRNA Splicing
CLK and DYRK kinases are crucial regulators of pre-mRNA splicing, a fundamental process for generating protein diversity. They achieve this by phosphorylating serine/arginine-rich splicing factors (SRSFs).[1] Phosphorylated SRSFs are essential for the assembly of the spliceosome and the precise selection of splice sites.
This compound's inhibition of CLK and DYRK kinases leads to a reduction in the phosphorylation of SRSFs.[1] This disruption of SRSF phosphorylation impairs spliceosome activity, resulting in alterations to alternative splicing patterns of numerous genes, including those critical for cancer cell growth, survival, and drug resistance.[6][7]
Caption: this compound's inhibition of CLK/DYRK kinases disrupts mRNA splicing.
Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of the Wnt signaling pathway.[2] The inhibition of CLK kinases by this compound leads to altered splicing of Wnt pathway components, ultimately downregulating the expression of Wnt target genes.[1][3]
Caption: this compound inhibits the Wnt signaling pathway via splicing modulation.
Quantitative Data
Kinase Inhibition
This compound demonstrates potent inhibition of CLK and DYRK family kinases with high selectivity over other kinases like CDK1.[2]
| Kinase Target | IC₅₀ (nM) | Reference |
| CLK1 | 8 | [2] |
| CLK2 | 2 | [2] |
| CLK3 | 22 | [2] |
| CLK4 | 1 | [2] |
| DYRK1A | 2-13 | [2] |
| DYRK1B | 2-13 | [2] |
| CDK1 | 1100 | [2] |
Cellular Activity
This compound exhibits potent anti-proliferative activity across a range of cancer cell lines and effectively inhibits the Wnt signaling pathway.
| Assay | Cell Line | EC₅₀ (nM) | Reference |
| Wnt Pathway Inhibition (TOPflash reporter) | SW480 (colon cancer) | 46 | [2] |
| Cell Viability | Various Cancer Cell Lines | 14 - 730 | [6] |
| Cell Viability (Heme Malignancies) | Various Cell Lines | 14 - 495 | [8] |
Experimental Protocols
In Vitro CLK/DYRK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against CLK and DYRK kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human CLK or DYRK kinase, a suitable substrate (e.g., a generic kinase peptide substrate), and ATP to their final concentrations in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound solution to the wells of a microplate, typically in a serial dilution format.
-
Add the kinase and substrate mixture to the wells.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Wnt Signaling Reporter Assay in SW480 Cells
This protocol describes a method to quantify the inhibitory effect of this compound on the Wnt signaling pathway in the SW480 colon cancer cell line, which has a constitutively active Wnt pathway.
Methodology:
-
Cell Culture and Seeding:
-
Culture SW480 cells containing a Wnt/TCF-responsive luciferase reporter construct (e.g., TOPflash) in complete medium.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the compound to exert its effect.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add a luciferase substrate to the lysates and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the EC₅₀ value.
-
Western Blot for SRSF Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of SRSF proteins in cultured cells.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CLK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebula.wsimg.com [nebula.wsimg.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Cirtuvivint: A Technical Guide to its Anti-Proliferative Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirtuvivint (also known as SM08502) is an investigational, orally active small molecule that has demonstrated broad anti-tumor activity in preclinical studies. It functions as a potent inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). This dual inhibition disrupts the process of alternative pre-mRNA splicing, a critical mechanism for gene regulation that is often dysregulated in cancer. The modulation of splicing by this compound particularly impacts the Wnt signaling pathway, which is frequently hyperactive in various malignancies and plays a crucial role in cancer cell proliferation, survival, and drug resistance.[1][2][3] This technical guide provides an in-depth overview of this compound's effects on cancer cell line proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for relevant assays.
Mechanism of Action: Inhibition of CLK/DYRK and Modulation of Alternative Splicing
This compound's primary mechanism of action is the inhibition of the CLK and DYRK kinase families.[3][4] These kinases are key regulators of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Specifically, CLK and DYRK kinases phosphorylate serine and arginine-rich (SR) splicing factors (SRSFs). This phosphorylation is essential for the proper recognition of splice sites and the subsequent removal of introns and ligation of exons.
By inhibiting CLK and DYRK, this compound prevents the phosphorylation of SRSFs, leading to disruptions in spliceosome activity.[1] This results in an increase in alternative splicing events, such as exon skipping and intron retention, within the pre-mRNAs of various genes, including key components of the Wnt signaling pathway.[1] The altered splicing of Wnt pathway-related transcripts leads to the production of non-functional or truncated proteins, ultimately inhibiting the downstream signaling cascade that promotes cancer cell growth and survival.[1][2]
References
Cirtuvivint: A Deep Dive into Splicing Modulation for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cirtuvivint (SM08502) is a pioneering, orally available small-molecule inhibitor targeting the CDC-like kinases (CLK) and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK).[1][2] This dual inhibition disrupts the intricate process of pre-mRNA splicing, a critical mechanism for gene expression, thereby presenting a novel therapeutic avenue in oncology.[1][3] Dysregulated alternative splicing is a hallmark of many cancers, contributing to tumor growth, survival, and resistance to therapy. This compound's primary mechanism of action involves the modulation of alternative splicing through the inhibition of CLK and DYRK kinases, which are crucial for the phosphorylation of serine/arginine-rich splicing factors (SRSFs).[2][3] This leads to a cascade of downstream effects, including the suppression of key oncogenic pathways like the Wnt signaling pathway, and ultimately, potent anti-tumor activity.[3][4] This technical guide provides a comprehensive review of the literature on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing insights into the experimental protocols used to elucidate its function.
Mechanism of Action: Targeting the Spliceosome through CLK/DYRK Inhibition
This compound's therapeutic potential stems from its ability to modulate the cellular machinery responsible for alternative splicing. The CLK and DYRK families of kinases are central regulators of this process.
1.1. The Role of CLK and DYRK Kinases in Splicing
CLKs and DYRKs phosphorylate SRSF proteins, which are essential components of the spliceosome.[2][3] This phosphorylation is a key step in the recognition of splice sites on pre-mRNA, guiding the spliceosome to accurately remove introns and ligate exons. By inhibiting CLK and DYRK, this compound prevents the proper phosphorylation of SRSFs, leading to alterations in splice site selection and a shift in the landscape of mRNA isoforms.[3]
1.2. Downstream Consequences of Splicing Modulation
The inhibition of SRSF phosphorylation by this compound disrupts the normal splicing patterns of numerous genes, including those integral to cancer cell survival and proliferation. One of the most well-documented downstream effects is the inhibition of the Wnt signaling pathway.[3][4] This is achieved, in part, by altering the splicing of key Wnt pathway components, leading to the generation of non-functional or dominant-negative protein variants.[3] The resulting suppression of Wnt-related gene expression contributes significantly to this compound's anti-tumor effects.[4]
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Cirtuvivint (SM08502)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of Cirtuvivint (SM08502) for in vivo studies, based on available preclinical data. The protocols outlined below are intended to serve as a guide for researchers designing and executing in vivo experiments to evaluate the efficacy of this compound in various cancer models.
Mechanism of Action
This compound is a potent and orally active small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2][3] Its primary mechanism of action involves the inhibition of these kinases, which play a crucial role in the regulation of alternative pre-mRNA splicing. By inhibiting CLK and DYRK, this compound disrupts the phosphorylation of serine/arginine-rich splicing factors (SRSFs), leading to alterations in the splicing of pre-mRNA of genes critical for cancer cell growth, survival, and drug resistance.[4][5] A key downstream effect of this compound's activity is the modulation of the Wnt signaling pathway.[5]
dot
Caption: this compound's mechanism of action.
Recommended Dosage and Administration for In Vivo Studies
The following tables summarize the recommended dosages and administration details for this compound in preclinical xenograft models based on published studies.
Table 1: Recommended Dosage of this compound in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Frequency | Reference(s) |
| Acute Myeloid Leukemia (AML) | NSG | 6.25 - 25 | Oral (PO) | Daily | [1] |
| Gastrointestinal Cancer | Nude | 12.5 - 25 | Oral (PO) | Daily or Every Other Day | [5] |
| Pancreatic Cancer | Nude | 25 | Oral (PO) | Daily or Every Other Day | [6] |
| Endometrial Cancer | Nude | 12.5 | Oral (PO) | Daily |
Table 2: Formulation of this compound for Oral Administration
While specific vehicle compositions are not always detailed in publications, a common and effective vehicle for oral gavage of hydrophobic small molecules in mice is a suspension in a mixture of polyethylene glycol (PEG) and water, or in corn oil. Based on general laboratory practice for similar compounds, the following formulation can be used as a starting point.
| Component | Suggested Percentage | Notes |
| This compound (SM08502) | As required | Calculate based on the desired dosage (mg/kg) and the average weight of the mice. |
| DMSO | < 5% | To initially dissolve the compound. Minimize to avoid toxicity. |
| PEG400 | 30% - 40% | A commonly used solubilizing agent. |
| Tween 80 | 5% | A surfactant to aid in suspension and absorption. |
| Sterile Water or Saline | q.s. to 100% | To bring the formulation to the final volume. |
Note: It is crucial to perform a small-scale formulation test to ensure the stability and homogeneity of the this compound suspension. The final formulation should be prepared fresh daily.
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol provides a general workflow for establishing and utilizing a subcutaneous xenograft model to test the efficacy of this compound.
dot
Caption: General workflow for a xenograft study.
1. Cell Culture and Preparation:
-
Culture the desired cancer cell line under standard conditions.
-
On the day of implantation, harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice (e.g., Nude, SCID, or NSG), typically 6-8 weeks old.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. This compound Administration:
-
Prepare the this compound formulation and the vehicle control as described in Table 2.
-
Administer the designated treatment to each mouse via oral gavage at the dosages and frequencies outlined in Table 1.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
5. Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowable size (e.g., 2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Tumor tissue can be processed for further analysis, such as Western blotting to assess target engagement (e.g., phosphorylation of SRSFs) or immunohistochemistry.
Acute Myeloid Leukemia (AML) Xenograft Model Protocol
This protocol is adapted for a disseminated AML model.
1. Cell Preparation and Injection:
-
Prepare AML cells (e.g., MV4-11, KG-1) as described in the general protocol.
-
Inject the cells intravenously (i.v.) via the tail vein of NSG mice.
2. Monitoring and Treatment:
-
Monitor the mice for signs of disease progression (e.g., weight loss, hind-limb paralysis).
-
Begin treatment with this compound at a predetermined time point post-injection.
-
Administer this compound orally as per the dosing schedule.
3. Endpoint and Analysis:
-
The primary endpoint is typically overall survival.
-
At the time of euthanasia, tissues such as bone marrow, spleen, and liver can be harvested to assess leukemic infiltration by flow cytometry or immunohistochemistry.
Concluding Remarks
The provided information and protocols offer a solid foundation for conducting in vivo studies with this compound. Researchers should optimize these protocols based on their specific experimental models and research questions. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for the successful and ethical execution of these studies. The potent and specific mechanism of action of this compound makes it a compelling candidate for further preclinical and clinical investigation in a variety of cancer types.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Downstream Targets of Cirtuvivint
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirtuvivint (also known as SM08502) is a potent, orally active small molecule inhibitor of CDC-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs).[1][2] Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing, a process frequently dysregulated in various cancers.[3][4][5] this compound inhibits the phosphorylation of serine and arginine-rich splicing factors (SRSFs), leading to a disruption of spliceosome activity.[1][2] This interference with the splicing machinery has been shown to particularly affect the expression of genes involved in critical cancer-related pathways, most notably the Wnt signaling pathway.[1] By altering the splicing of key transcripts, this compound can lead to the generation of non-functional protein variants or the downregulation of oncogenic proteins, thereby exhibiting broad anti-tumor activity.[4][6]
This document provides detailed protocols for the Western blot analysis of key downstream targets of this compound. It is intended to guide researchers in academic and industrial settings in the accurate assessment of the pharmacological effects of this compound and similar compounds on cellular signaling pathways.
This compound Signaling Pathway
This compound exerts its effects by inhibiting CLK and DYRK kinases, which are crucial for the phosphorylation of SRSF proteins. This inhibition leads to altered pre-mRNA splicing and subsequent changes in the expression of downstream proteins involved in oncogenic pathways such as the Wnt signaling cascade.
Key Downstream Targets for Western Blot Analysis
Based on the known mechanism of action of this compound, the following proteins are key targets for Western blot analysis to assess its cellular activity:
-
Phosphorylated SRSF Proteins (pSRSFs): As direct substrates of CLK kinases, the phosphorylation status of SRSF proteins is a primary indicator of this compound's target engagement. A decrease in phosphorylated SRSF levels is expected upon treatment.
-
β-catenin: A central component of the Wnt signaling pathway. Inhibition of this pathway by this compound is expected to lead to a decrease in the levels of active β-catenin.
-
c-Myc: A downstream effector of the Wnt/β-catenin pathway and a potent oncoprotein. Its expression is often reduced following the inhibition of the Wnt pathway.
-
Androgen Receptor Splice Variant 7 (AR-V7): In prostate cancer, this compound has been shown to affect the splicing of the androgen receptor, potentially reducing the expression of the constitutively active AR-V7 variant.
-
MDM2: In p53 wild-type cancers, this compound can induce perturbed splicing of MDM2, an important negative regulator of the p53 tumor suppressor.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from Western blot analyses demonstrating the dose-dependent effects of this compound on its downstream targets. This data is illustrative and should be generated by the user following the provided protocols.
Table 1: Effect of this compound on Phospho-SRSF (pSRSF) Levels
| This compound (nM) | pSRSF (Normalized Intensity) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.62 | 38% |
| 100 | 0.41 | 59% |
| 500 | 0.18 | 82% |
Table 2: Effect of this compound on β-catenin Protein Levels
| This compound (nM) | β-catenin (Normalized Intensity) | % Reduction |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.92 | 8% |
| 50 | 0.75 | 25% |
| 100 | 0.55 | 45% |
| 500 | 0.30 | 70% |
Table 3: Effect of this compound on c-Myc Protein Levels
| This compound (nM) | c-Myc (Normalized Intensity) | % Reduction |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.88 | 12% |
| 50 | 0.68 | 32% |
| 100 | 0.47 | 53% |
| 500 | 0.25 | 75% |
Experimental Workflow
A typical workflow for the Western blot analysis of this compound's downstream targets involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer, antibody incubation, and signal detection, followed by quantitative analysis.
Experimental Protocols
General Protocol for Western Blot Analysis
This protocol provides a general framework. Specific conditions, such as antibody dilutions and incubation times, should be optimized for each target protein.
1. Cell Culture and Treatment:
-
Culture your chosen cancer cell line (e.g., SW480 for Wnt signaling studies) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or for different time points. Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is recommended over non-fat dry milk.[7]
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for your target protein (e.g., anti-phospho-SRSF, anti-β-catenin, anti-c-Myc) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
9. Signal Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
10. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
- For phosphorylated proteins, it is recommended to normalize the phospho-protein signal to the total protein signal.
Specific Considerations for Target Proteins
-
Phosphorylated SRSFs: Use a phospho-specific antibody that recognizes the phosphorylated form of the SRSF protein of interest. It is crucial to also probe a parallel blot with an antibody against the total SRSF protein to determine the ratio of phosphorylated to total protein. The use of phosphatase inhibitors in the lysis buffer is critical.
-
β-catenin and c-Myc: These proteins can have relatively short half-lives. Ensure rapid processing of samples and the use of protease inhibitors.
-
AR-V7 and MDM2: The expression levels of these proteins can vary significantly between different cell lines. It may be necessary to optimize the amount of protein loaded onto the gel to obtain a clear signal.
Troubleshooting
Common issues in Western blotting include high background, weak or no signal, and non-specific bands. For troubleshooting tips, refer to standard Western blot optimization guides. Key considerations for the analysis of this compound's targets include:
-
Phosphatase Activity: For phospho-protein analysis, always use fresh phosphatase inhibitors and work quickly on ice to prevent dephosphorylation.
-
Antibody Specificity: Ensure the primary antibodies are validated for the specific detection of the target protein.
-
Loading Controls: Use a loading control that is not affected by this compound treatment to ensure accurate normalization.
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound and its impact on key cancer-related signaling pathways.
References
- 1. A PROTAC peptide induces durable β-catenin degradation and suppresses Wnt-dependent intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 3. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conserved Proline-Directed Phosphorylation Regulates SR Protein Conformation and Splicing Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the protein–protein interaction between MDM2 and 14-3-3σ; proof of concept for small molecule stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Measuring Gene Expression Changes with Cirtuvivint using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) for accurately measuring gene expression changes in response to treatment with Cirtuvivint (also known as SM08502), a potent and orally active inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] this compound's primary mechanism of action involves the modulation of alternative pre-mRNA splicing, which subsequently impacts key signaling pathways implicated in cancer, most notably the Wnt signaling pathway.[1][2]
Mechanism of Action: this compound and Gene Expression
This compound is a first-in-class small molecule that targets CLK and DYRK kinases.[3] These kinases play a crucial role in the phosphorylation of serine/arginine-rich splicing factors (SRSFs), which are essential for the proper assembly and function of the spliceosome.[2][4] By inhibiting CLK and DYRK, this compound disrupts the normal splicing process, leading to an increase in alternative splicing events.[1] This alteration in mRNA processing can result in the production of non-functional proteins or the downregulation of key oncogenic transcripts.
A primary downstream effect of this compound's activity is the inhibition of the Wnt signaling pathway.[1][2] The Wnt pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to decrease the expression of Wnt pathway-related genes and proteins, contributing to its anti-tumor activity.[2]
Data Presentation: Quantitative Gene Expression Analysis
The following table summarizes the expected changes in the expression of key Wnt signaling pathway target genes following treatment with this compound. This data is compiled from various preclinical studies and represents typical results observed in cancer cell lines. Actual fold changes may vary depending on the cell type, this compound concentration, and treatment duration.
| Gene Symbol | Gene Name | Function in Wnt Pathway | Expected Change in Expression with this compound |
| AXIN2 | Axis Inhibition Protein 2 | Negative regulator (target gene) | Downregulation |
| LEF1 | Lymphoid Enhancer-Binding Factor 1 | Transcription factor | Downregulation |
| TCF7 | T-Cell Factor 7 | Transcription factor | Downregulation |
| CCND1 | Cyclin D1 | Cell cycle regulator | Downregulation |
| MYC | MYC Proto-Oncogene | Transcription factor | Downregulation |
Note: The specific fold change values can be determined by following the RT-qPCR protocol outlined below and performing a 2-ΔΔCt analysis.
Mandatory Visualizations
This compound's Mechanism of Action and Impact on Wnt Signaling
Caption: this compound inhibits CLK/DYRK kinases, leading to altered splicing and downregulation of Wnt pathway genes.
Experimental Workflow for RT-qPCR Analysis of Gene Expression
Caption: A streamlined workflow for analyzing gene expression changes with this compound using RT-qPCR.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Total RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA extraction kit).
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Resuspension: Resuspend the purified RNA pellet in an appropriate volume of RNase-free water.
RNA Quality and Quantity Assessment
-
Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 are generally considered indicative of pure RNA.
-
Integrity Check (Optional but Recommended): Verify the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show distinct 28S and 18S ribosomal RNA bands.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For a typical 20 µL reaction, combine the following components:
-
Total RNA (e.g., 1 µg)
-
Random hexamers or oligo(dT) primers
-
dNTP mix
-
Reverse transcriptase enzyme
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixture in a thermal cycler using the manufacturer's recommended protocol for the reverse transcriptase. A typical program includes a primer annealing step, an extension step, and an enzyme inactivation step.
-
cDNA Storage: The resulting complementary DNA (cDNA) can be stored at -20°C until use in the qPCR step.
qPCR Setup
-
Primer Design: Design or obtain validated primers for your target genes (e.g., AXIN2, LEF1, TCF7, CCND1, MYC) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M). Primers should ideally span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
qPCR Reaction Mix: Prepare the qPCR reaction mix on ice. For each reaction, combine:
-
SYBR Green or TaqMan master mix
-
Forward primer
-
Reverse primer
-
Diluted cDNA template (e.g., 1-10 ng)
-
Nuclease-free water to the final reaction volume (e.g., 10 or 20 µL)
-
-
Plate Setup: Pipette the reaction mix into a 96-well or 384-well qPCR plate. It is crucial to include the following controls in your experimental setup:
-
No-template control (NTC): To check for contamination.
-
No-reverse transcriptase control (-RT): To check for genomic DNA contamination.
-
Technical replicates: At least three replicates for each sample and primer set.
-
qPCR Amplification and Data Acquisition
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system. A typical thermal cycling protocol includes:
-
An initial denaturation step (e.g., 95°C for 2-10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
-
Melt Curve Analysis (for SYBR Green): After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product. A single, sharp peak indicates the amplification of a single product.
Data Analysis (Relative Quantification)
-
Determine Ct Values: The real-time PCR instrument software will determine the cycle threshold (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample:
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample:
-
ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control)
-
-
Calculate Fold Change: Calculate the fold change in gene expression using the 2-ΔΔCt method:
-
Fold Change = 2-ΔΔCt
-
By following these protocols, researchers can reliably and accurately quantify the changes in gene expression induced by this compound, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
Application Notes and Protocols: Cirtuvivint in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirtuvivint (formerly SM08502) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2] This dual kinase inhibition disrupts alternative pre-mRNA splicing, a critical process for the expression of various genes involved in cancer cell growth, survival, and drug resistance.[1][3] Preclinical and early clinical data suggest that this compound, by modulating these pathways, may act synergistically with various chemotherapy agents to enhance their anti-tumor efficacy. These application notes provide a summary of the available data and protocols for investigating this compound in combination therapies.
Mechanism of Action: CLK/DYRK Inhibition and Disruption of Oncogenic Signaling
This compound exerts its anti-cancer effects by inhibiting CLK and DYRK kinases, which are key regulators of the spliceosome. This inhibition leads to alterations in pre-mRNA splicing of numerous oncogenes and tumor suppressor genes. One of the key pathways affected is the Wnt signaling pathway, where this compound-mediated disruption of splicing can lead to the downregulation of pathway targets.[4][5] This mechanism provides a strong rationale for combining this compound with chemotherapy agents that target different aspects of cancer cell biology, potentially overcoming resistance and improving therapeutic outcomes.
Caption: this compound's mechanism of action.
Preclinical Data: Synergistic Anti-Tumor Activity
Preclinical studies have demonstrated the potential of this compound to synergize with standard chemotherapy agents in various cancer models.
This compound in Combination with Paclitaxel in Endometrial Cancer
A preclinical study investigated the combination of this compound and paclitaxel in endometrial cancer cell lines and xenograft models.[3] The study demonstrated a synergistic effect in vitro and significant tumor growth inhibition in vivo.
| Parameter | Cell Line | Value | Reference |
| In Vitro Synergy | |||
| Combination Index (CI) | HEC265, Ishikawa-S33Y, Ishikawa | < 1 (Synergistic) | |
| In Vivo Efficacy (Xenograft Models) | |||
| Tumor Volume Reduction (Combination vs. Paclitaxel alone) | HEC265, Ishikawa-S33Y, SNGM | p < 0.05 | |
| Tumor Volume Reduction (Combination vs. This compound alone) | Ishikawa, HEC265, SNGM, Ishikawa-S33Y | p < 0.05 |
This compound in Combination with Venetoclax in Acute Myeloid Leukemia (AML)
In preclinical AML xenograft models, the combination of this compound and the BCL-2 inhibitor venetoclax has shown promising results.
| Parameter | AML Xenograft Model | Observation | Reference |
| In Vivo Efficacy | MV411 | Tumor regression at low doses of both agents | [2] |
| KG1a (resistant model) | Moderate tumor growth inhibition | [2] | |
| Pharmacodynamic Effects | MV411 | Sustained disruption of Bcl-2 and Mcl-1 complexes, increased mitochondrial Bax/Bak heterodimer, and increased cleaved caspase-3 | [2] |
Clinical Trial Data: this compound in Combination Therapies
This compound is currently being evaluated in several clinical trials in combination with standard-of-care chemotherapy and targeted agents across a range of solid and hematological malignancies. The following tables summarize the design of these trials and any available preliminary data.
Solid Tumors
| Cancer Type | Combination Agent(s) | Clinical Trial ID | Phase | Status | Preliminary Efficacy Data |
| Castration-Resistant Prostate Cancer (CRPC) | Abiraterone Acetate | NCT05084859 | 1b | Recruiting | PSA30 response in 50% of patients (n=8) who had progressed on androgen receptor pathway inhibitors. |
| Colorectal Cancer (CRC) | FOLFIRI +/- Panitumumab | NCT05084859 | 1b | Recruiting | Not yet reported |
| Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | NCT05084859 | 1b | Recruiting | Not yet reported |
| Small Cell Lung Cancer (SCLC) | Irinotecan | NCT07155200 | 1/2 | Recruiting | Not yet reported |
| Ovarian Cancer (Platinum-Resistant) | Olaparib | NCT06856499 | 1 | Recruiting | Not yet reported |
Hematologic Malignancies
| Cancer Type | Combination Agent(s) | Clinical Trial ID | Phase | Status | Preliminary Efficacy Data |
| Acute Myeloid Leukemia (AML) & Myelodysplastic Syndromes (MDS) | ASTX727 (Decitabine and Cedazuridine) | NCT06484062 | 1 | Recruiting | Not yet reported |
Experimental Protocols
The following are generalized protocols for assessing the synergistic potential of this compound in combination with other chemotherapy agents, based on published preclinical studies.
In Vitro Synergy Assessment
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effects of this compound combined with another cytotoxic agent in cancer cell lines.
Caption: In vitro synergy assessment workflow.
Methodology:
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each agent. Use software such as CompuSyn to calculate the Combination Index (CI), where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model Protocol
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent in a subcutaneous xenograft mouse model.
References
- 1. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosplice Therapeutics Announces First Patient Dosed in NCI-Sponsored Clinical Trial of this compound in Acute Myeloid Leukemia and Myelodysplastic Syndromes - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes: Cirtuvivint (SM08502) Solubility and Preparation for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cirtuvivint, also known as SM08502, is a potent, orally active small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2] Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing by inhibiting the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which disrupts spliceosome activity.[1][3] This activity has been shown to attenuate the expression of genes crucial for tumor growth, survival, and drug resistance, particularly through the inhibition of pathways like Wnt signaling.[3][4][5] this compound is currently under investigation for the treatment of various solid tumors and hematological malignancies.[2][3][6]
These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experimental use.
Physicochemical and Solubility Data
This compound is a light yellow to yellow solid.[3] Its solubility is critical for the preparation of stock and working solutions. The data below has been compiled from various suppliers. Note that solubility can be affected by the purity of the solvent; for instance, hygroscopic DMSO can significantly reduce the solubility of the compound.[1][3] Therefore, using fresh, high-quality solvents is recommended.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12.5 mg/mL[3] | 29.24 mM[3] | Requires sonication and warming to 60°C. Use newly opened DMSO.[3] |
| DMSO | 22 mg/mL[1] | 51.46 mM[1] | Use fresh, non-hygroscopic DMSO for best results.[1] |
| Water | < 0.1 mg/mL[3] | Insoluble[3] | Not suitable as a primary solvent. |
| Ethanol | Not Reported | Not Reported | Data not readily available. Not recommended as a primary solvent. |
Molecular Weight: 427.50 g/mol [3]
Experimental Protocols
Proper preparation of this compound solutions is essential for reproducible experimental results. The following protocols outline the steps for creating stock solutions and subsequent working solutions for cell-based and animal studies.
Protocol for Preparing this compound Stock Solution (DMSO)
This protocol is for creating a high-concentration stock solution that can be stored for long periods and diluted for daily use.
Materials:
-
This compound (solid powder)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Refer to the table below for common concentrations.
-
Dissolution: To aid dissolution, gently warm the solution to 60°C and vortex or sonicate intermittently.[3] Ensure the solid is completely dissolved before use. A clear solution should be obtained.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[3]
-
Storage: Store the aliquots in a sealed container, protected from moisture and light.[3] For long-term storage (up to 1 year), store at -80°C. For short-term storage (up to 6 months), store at -20°C.[3]
Table 2: Stock Solution Preparation Guide (for 10 mM this compound)
| Desired Volume | Mass of this compound | Volume of DMSO |
| 1 mL | 4.275 mg | 1 mL |
| 5 mL | 21.375 mg | 5 mL |
| 10 mL | 42.75 mg | 10 mL |
Protocol for Preparing In Vitro Working Solutions
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in cell-based assays.
Materials:
-
This compound DMSO stock solution (from Protocol 3.1)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous medium to achieve the final working concentration.
-
Solvent Concentration: It is critical to ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.1% to 0.5%. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Immediate Use: Use the freshly prepared working solution immediately, as the stability of this compound in aqueous media at 37°C may be limited.
Protocols for Preparing In Vivo Formulations
This compound is orally active.[1][3] For administration in animal models (e.g., via oral gavage), the DMSO stock solution must be diluted into a suitable vehicle. Below are three common formulations.
Option 1: Corn Oil-Based Formulation
-
Vehicle: 5% DMSO in corn oil.[1]
-
Procedure:
Option 2: SBE-β-CD-Based Formulation
-
Vehicle: 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.[3]
-
Procedure:
-
Prepare the vehicle by dissolving 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This can be stored at 4°C for one week.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).[3]
-
For a 1 mL final solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD vehicle.[3]
-
Mix evenly and use for administration.
-
Option 3: PEG300/Tween80-Based Formulation
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.[1]
-
Procedure:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 22 mg/mL).[1]
-
For a 1 mL final solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.[1]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[1]
-
Add 500 µL of double-distilled water (ddH₂O) to bring the final volume to 1 mL.[1]
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
-
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of CLK (1-4) and DYRK (1-4) kinases.[6] These kinases are crucial regulators of the spliceosome, a complex responsible for pre-mRNA splicing. By inhibiting CLK/DYRK, this compound prevents the phosphorylation of SRSF proteins.[3] This disrupts spliceosome assembly and function, leading to "alternative splicing events" (ASEs) in genes that drive oncogenesis, including those in the Wnt, MAP kinase, and mTOR signaling pathways.[3][6] The resulting aberrant proteins or loss of key survival proteins (like MCL-1) leads to the induction of apoptosis and inhibition of tumor growth.[6]
Caption: this compound inhibits CLK/DYRK, disrupting splicing and oncogenic pathways.
Experimental Workflow Overview
The logical flow for using this compound in a laboratory setting involves careful preparation, application in a relevant model, and subsequent analysis.
Caption: Workflow for this compound from preparation to experimental analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biosplice Therapeutics Announces First Patient Dosed in NCI-Sponsored Clinical Trial of this compound in Acute Myeloid Leukemia and Myelodysplastic Syndromes - BioSpace [biospace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biosplice Therapeutics Announced New Clinical Data for [globenewswire.com]
- 5. biosplice.com [biosplice.com]
- 6. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Apoptosis Induced by Cirtuvivint: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirtuvivint (also known as SM08502) is a potent and orally active small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2][3] Its mechanism of action involves the modulation of alternative pre-mRNA splicing, which can disrupt the expression of genes critical for cancer cell growth, survival, and drug resistance.[2] Notably, this compound has been shown to induce programmed cell death, or apoptosis, in various cancer models, making it a promising candidate for oncology drug development.[3][4] One of the key mechanisms by which this compound is understood to promote apoptosis is through the inhibition of the anti-apoptotic protein MCL-1.[3]
Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[5][6] This application note provides detailed protocols for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, a common and reliable method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5] Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome, such as FITC, it can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[5] By using both stains, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (less common)
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes representative data from a study investigating the apoptotic effects of a CLK inhibitor. While this data is for the CLK inhibitor T3, it serves as a valuable example of the dose-dependent induction of apoptosis that can be expected with this compound treatment and analyzed via flow cytometry.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (DMSO) | 0 | 95.2 | 2.1 | 1.5 |
| CLK Inhibitor | 1 | 85.4 | 10.3 | 3.1 |
| CLK Inhibitor | 3 | 65.9 | 29.1 | 4.8 |
| CLK Inhibitor | 5 | 48.7 | 40.2 | 9.9 |
Data is representative and adapted from a study on a CLK inhibitor to illustrate the expected experimental outcome.[7]
Experimental Protocols
Materials and Reagents
-
This compound (SM08502)
-
Cell line of interest (e.g., cancer cell line known to be sensitive to CLK/DYRK inhibition)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugate) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer
-
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Protocol: Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment. Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Adherent cells: Carefully aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a microcentrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and aspiration.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
Visualization of Pathways and Workflows
This compound's Mechanism of Apoptosis Induction
Caption: this compound inhibits CLK/DYRK, leading to altered splicing, reduced MCL-1, and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Quadrant Analysis of Flow Cytometry Data
Caption: Interpreting flow cytometry data from Annexin V and PI staining.
References
- 1. agilent.com [agilent.com]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu [bu.edu]
- 5. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening to Identify Cirtuvivint Sensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirtuvivint (SM08502) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRK).[1][2] Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing through the inhibition of serine and arginine-rich splicing factor (SRSF) phosphorylation, leading to the disruption of spliceosome activity.[2] This disruption attenuates the expression of genes crucial for cancer cell proliferation, survival, and drug resistance.[2][3] this compound has demonstrated broad anti-tumor activity in a range of preclinical cancer models, with EC50 values in cell viability assays spanning from 0.014 to 0.73 μM across 154 cancer cell lines.[1][4][5]
These application notes provide a comprehensive guide for designing and implementing high-throughput screening (HTS) assays to identify novel therapeutic agents that sensitize cancer cells to this compound. The protocols detailed below are intended to facilitate the discovery of synergistic drug combinations that could enhance the therapeutic efficacy of this compound, potentially overcoming resistance and expanding its clinical utility.
This compound's Mechanism of Action and Rationale for Sensitizer Screening
This compound's targeting of the spliceosome, a critical cellular machinery, presents a unique opportunity for combination therapies. By disrupting the normal splicing process, this compound induces a cellular stress response and alters the expression of numerous proteins, including those involved in cell cycle control and apoptosis. Identifying compounds that can exploit these this compound-induced vulnerabilities can lead to potent synergistic anti-cancer effects. A key example of this is the observed synergy between this compound and the BCL-2 inhibitor, venetoclax, in acute myeloid leukemia (AML) models, where this compound was shown to decrease levels of the anti-apoptotic protein MCL-1.[6]
Caption: this compound inhibits CLK/DYRK kinases, disrupting splicing and oncogenesis.
Data Presentation: this compound Activity and Combination Efficacy
A thorough understanding of this compound's single-agent activity is paramount for designing effective combination screens. The following tables summarize key quantitative data from preclinical studies.
| Parameter | Value Range | Cell Lines/Models | Reference |
| EC50 (Cell Viability) | 0.014 - 0.73 µM | 154 cancer cell lines | [1][4][5] |
| EC50 (Cell Viability) | 0.072 - 0.526 µM | 14 pancreatic cancer cell lines | [7] |
| Biological IC50 (CLK/DYRK) | < 0.06 µM | Cellular target engagement assays | [1][4] |
Table 1: Single-Agent Activity of this compound in Preclinical Models. This table provides an overview of the effective concentration range of this compound across a broad panel of cancer cell lines.
| Combination | Cancer Model | Efficacy | Mechanism of Synergy | Reference |
| This compound + Venetoclax | AML Xenografts (MV411) | Tumor regression with 6.25 mg/kg this compound + 25 mg/kg venetoclax | Transient reduction in MCL-1 levels; sustained disruption of BCL-2 and MCL-1 complexes with BAX and BIM | [6] |
| This compound + Venetoclax | AML Xenografts (KG1a - resistant) | Moderate tumor growth inhibition | Modest changes in apoptosis biomarkers | [6] |
Table 2: Preclinical Efficacy of this compound in Combination Therapy. This table highlights the synergistic potential of this compound with the BCL-2 inhibitor venetoclax in AML models.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for this compound Sensitizers
This protocol outlines a cell-based HTS assay to identify compounds that synergize with this compound to reduce cancer cell viability. A checkerboard or matrix-based screening design is recommended to assess a range of concentrations for both this compound and the library compounds.
Materials:
-
Cancer cell line of interest (e.g., a cell line with a known this compound IC50 in the mid-range of the values in Table 1)
-
Complete cell culture medium
-
This compound (SM08502)
-
Compound library (e.g., FDA-approved drugs, kinase inhibitors)
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
-
Automated liquid handling system
Experimental Workflow:
Caption: A streamlined workflow for high-throughput screening of this compound sensitizers.
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium to the desired density (empirically determined to ensure logarithmic growth over the assay period).
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition (Checkerboard/Matrix Format):
-
Prepare a dilution series of this compound and the compound library in complete culture medium. A 5x5 or 7x7 matrix is recommended. The concentration range for this compound should bracket its known IC50 value for the chosen cell line.
-
Using an automated liquid handler, add 5 µL of the appropriate this compound dilution and 5 µL of the library compound dilution to the corresponding wells.
-
Include appropriate controls: vehicle-only, this compound-only, and library compound-only wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 35 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis and Hit Identification:
-
Normalize the raw luminescence data to the vehicle-only controls (representing 100% viability) and background (media only, 0% viability).
-
Calculate the percentage of cell viability for each combination.
-
Determine synergy using a suitable model, such as the Bliss Independence model. The expected cell viability for a non-interactive combination is calculated as:
-
Expected Viability = Viability(this compound alone) * Viability(Compound alone)
-
-
The synergy score can be calculated as the difference between the expected and observed viability. A positive score indicates synergy.
-
Hits are defined as combinations that exhibit a synergy score above a predefined threshold (e.g., >10%).
-
Protocol 2: Secondary Validation and Dose-Response Analysis
Selected hits from the primary HTS should be validated through more detailed dose-response experiments to confirm synergy and determine the potency of the combination.
Materials:
-
Same as Protocol 1, with the addition of the validated hit compounds.
Procedure:
-
Dose-Response Matrix:
-
Prepare a more extensive dose-response matrix (e.g., 8x8 or 10x10) for each hit compound in combination with this compound. The concentration ranges should cover a wider spectrum, from sub-efficacious to supra-efficacious doses for both agents.
-
Perform the cell viability assay as described in Protocol 1.
-
-
Data Analysis:
-
Generate dose-response curves for each compound alone and in combination.
-
Calculate IC50 values for each compound and for the combinations.
-
Analyze the data using isobologram analysis or by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.
-
Signaling Pathway and Logic Diagrams
This compound and BCL-2 Inhibitor Synergy Pathway
The synergy between this compound and venetoclax is a prime example of a rational combination strategy. This compound's inhibition of CLK/DYRK kinases leads to a reduction in the expression of the anti-apoptotic protein MCL-1. This sensitizes the cancer cells to the effects of venetoclax, which inhibits another key anti-apoptotic protein, BCL-2. The dual inhibition of these pro-survival proteins leads to a more profound induction of apoptosis.
Caption: this compound and Venetoclax synergistically induce apoptosis.
By following these detailed application notes and protocols, researchers can effectively design and execute high-throughput screens to identify novel and potent sensitizers to this compound, ultimately contributing to the development of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cirtuvivint Optimization for Cancer Cell Line Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cirtuvivint concentration for cancer cell line studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in cancer cell line studies.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results between replicates. | - Inconsistent cell seeding density.- Pipetting errors when adding this compound or assay reagents.- Edge effects in multi-well plates.- Cell contamination (e.g., mycoplasma). | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly test cell lines for mycoplasma contamination. |
| No significant decrease in cell viability even at high this compound concentrations. | - The cell line may be inherently resistant to this compound.- The incubation time is too short to observe a cytotoxic effect.- The concentration range tested is too low.- this compound has degraded due to improper storage. | - Verify the expression of this compound targets (CLKs and DYRKs) in the cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[1]- Expand the concentration range based on published EC50/IC50 values (see Table 1).- Store this compound stock solutions at -20°C or -80°C and protect from light.[2] |
| Unexpected cell morphology changes not consistent with apoptosis. | - Off-target effects of this compound at high concentrations.- Solvent (e.g., DMSO) toxicity. | - Use the lowest effective concentration of this compound.- Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Precipitation of this compound in the cell culture medium. | - Poor solubility of this compound in the final working concentration.- The concentration of the stock solution is too high. | - Prepare fresh dilutions of this compound from the stock solution for each experiment.- Gently warm the media and this compound solution before mixing.- If precipitation persists, consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. |
| Inconsistent IC50/EC50 values across different experiments. | - Variations in cell passage number or confluency.- Differences in incubation conditions (CO2, temperature, humidity).- Inconsistency in the preparation of this compound dilutions. | - Use cells within a consistent passage number range and seed them to reach a specific confluency at the time of treatment.- Maintain and monitor consistent incubator conditions.- Prepare fresh serial dilutions of this compound for each experiment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and orally active small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[2][3] Its primary mechanism involves the inhibition of these kinases, which play a crucial role in the regulation of alternative pre-mRNA splicing.[4] By inhibiting CLK and DYRK, this compound disrupts the phosphorylation of serine and arginine-rich splicing factors (SRSFs), leading to alterations in the splicing of genes critical for cancer cell growth, survival, and drug resistance.[2][3] This modulation of alternative splicing can also impact key oncogenic signaling pathways, such as the Wnt pathway.[3][5]
2. What is a typical starting concentration range for this compound in cell line studies?
Based on preclinical data, the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. A broad starting range to consider is between 0.01 µM and 10 µM. For many hematopoietic and solid tumor cell lines, EC50 values have been observed in the nanomolar to low micromolar range.[6] For initial experiments, a logarithmic dose-response curve starting from 1 nM up to 10 µM is recommended to determine the sensitivity of your specific cell line.
3. How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure complete dissolution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentrations immediately before use.
4. How long should I incubate the cells with this compound?
The optimal incubation time can vary between cell lines and is dependent on the cell doubling time and the specific biological question being addressed. A common starting point for cell viability assays is a 48 to 72-hour incubation period.[1][2] For mechanistic studies, such as analyzing changes in alternative splicing or protein phosphorylation, shorter incubation times (e.g., 6, 12, or 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal duration for your experimental goals.
5. How can I confirm that this compound is inhibiting its target in my cells?
To confirm the on-target activity of this compound, you can assess the phosphorylation status of its downstream targets. A common method is to perform a Western blot to detect changes in the phosphorylation of serine/arginine-rich splicing factors (SRSFs).[2][3] A decrease in the phosphorylation of these proteins following this compound treatment would indicate target engagement. Additionally, you can use techniques like RNA sequencing to analyze changes in alternative splicing events for known target genes.[6]
Quantitative Data
Table 1: Reported EC50/IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | EC50/IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | TOPflash Reporter Assay | 0.046 | [3] |
| Various Hematological Malignancies | AML, DLBCL, MCL, Myeloma, T-ALL | Cell Viability Assay | 0.014 - 0.495 | |
| HT-22 | Mouse Hippocampal Cell Line | MTS Assay | 0.18 | [2] |
| Various Solid Tumor Cell Lines | 9 different lineages | Cell Viability Assay | 0.014 - 0.73 | [6] |
Note: EC50 and IC50 values are highly dependent on the specific experimental conditions, including the assay used, incubation time, and cell density. The values in this table should be used as a general guide.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using a Resazurin-based Reagent
This protocol outlines a method to determine the dose-dependent effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SM08502)
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue™)
-
Multimode plate reader with fluorescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM as a vehicle control). Ensure the final DMSO concentration is consistent across all wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action.
Experimental Workflow
Caption: Dose-response cell viability assay workflow.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cirtuvivint Resistance in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Cirtuvivint in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] Its primary mechanism of action is the disruption of alternative pre-mRNA splicing, which can attenuate the expression of genes critical for cancer cell growth, survival, and drug resistance.[1] By inhibiting CLK and DYRK kinases, this compound modulates the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which are key regulators of spliceosome activity.[2] This leads to alterations in the splicing of various genes, including those in the Wnt signaling pathway.
Q2: My cancer cell line of interest shows high intrinsic resistance to this compound monotherapy. What are the potential underlying mechanisms?
A2: Intrinsic resistance to this compound can be multifactorial. One key factor is the genetic background of the cancer cells. For instance, preclinical data suggests that sensitivity to this compound is associated with alterations in splicing factor genes, such as somatic mutations in RBM10. Cell lines lacking such vulnerabilities may be less responsive to this compound's effects on alternative splicing. Additionally, the specific dependencies of a cancer cell line on particular signaling pathways that are not strongly modulated by this compound-induced alternative splicing can also contribute to intrinsic resistance.
Q3: We are observing the development of acquired resistance to this compound in our long-term in vitro or in vivo models. What are the possible strategies to overcome this?
A3: A primary strategy to overcome acquired resistance to this compound is the use of combination therapies. Preclinical studies have shown that combining this compound with other targeted agents can be effective in models resistant to this compound alone. For example, in preclinical models of Acute Myeloid Leukemia (AML), the combination of this compound with the BCL-2 inhibitor venetoclax has been shown to induce tumor regression in models that are resistant to either drug as a single agent.[3][4] This suggests that targeting complementary survival pathways can be a successful approach.
II. Troubleshooting Guides
Problem 1: Sub-optimal efficacy of this compound monotherapy in a preclinical xenograft model.
This guide addresses the issue of observing limited tumor growth inhibition with this compound as a single agent in an in vivo model.
| Potential Cause | Suggested Solution |
| Intrinsic or Acquired Resistance | Consider combination therapy. A synergistic effect has been observed with the BCL-2 inhibitor venetoclax in AML models. This combination can lead to tumor regression even in models resistant to this compound monotherapy.[3][5] |
| Sub-optimal Dosing or Schedule | Ensure the dosing regimen is appropriate for the model. In preclinical AML xenograft studies, this compound has been administered orally at doses ranging from 6.25 mg/kg to 25 mg/kg.[5] The dosing schedule can also be critical; for example, a 5-days-on, 2-days-off schedule has been used in clinical trials.[2] |
| Pharmacokinetic Issues | Verify the formulation and administration route are suitable for achieving adequate drug exposure in the target tissue. |
| Model-Specific Factors | The tumor microenvironment and the specific genetic background of the xenografted cells can influence drug response. It is important to characterize the model for relevant biomarkers if possible. |
III. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound, particularly focusing on the combination with venetoclax in AML models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| Various | 9 Cancer Lineages | 0.014 - 0.73[6][7] |
| Hematological Malignancies | AML, DLBCL, MCL, Myeloma, T-ALL | 0.014 - 0.495[4] |
Table 2: In Vivo Efficacy of this compound and Venetoclax Combination in AML Xenograft Models [5]
| Model | Treatment Group | Dose | Tumor Growth Inhibition (TGI) / Response |
| MV411 (Sensitive) | This compound | 25 mg/kg | Tumor Regression |
| This compound + Venetoclax | 6.25 mg/kg + 25 mg/kg | Tumor Regression | |
| KG1a (Resistant) | This compound | 25 mg/kg | Modest TGI |
| This compound + Venetoclax | 6.25 mg/kg + 25 mg/kg | Moderate TGI |
Table 3: Pharmacodynamic Biomarker Changes in MV411 AML Xenograft Model with this compound and Venetoclax Combination [5]
| Biomarker | Change with Combination Therapy | Time Point |
| Mcl-1 Levels | Transient 25% reduction (p<0.05) with this compound alone | 6 hours |
| Bcl-2 and Mcl-1 complexes with Bax and Bim | Sustained 50-75% disruption | 24 hours |
| Mitochondrial Bax/Bak heterodimer | >20-fold increase | 24 hours |
| Cytosolic cleaved caspase-3 | >10-fold increase | 24 hours |
IV. Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol provides a general framework for developing a cancer cell line with acquired resistance to a targeted inhibitor, which can be adapted for this compound.
-
Initial Cell Seeding and IC50 Determination:
-
Culture the parental cancer cell line of interest in its recommended growth medium.
-
Perform a dose-response assay (e.g., CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
-
Stepwise Dose Escalation:
-
Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10-IC20).
-
Culture the cells until they resume a normal proliferation rate. This may require several passages.
-
Once the cells have adapted, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat this process of adaptation and dose escalation over several months.
-
-
Verification of Resistance:
-
Periodically, perform a dose-response assay on the resistant cell population to determine the new IC50.
-
A significant increase in the IC50 (e.g., >3-fold) compared to the parental cell line indicates the development of resistance.
-
Once the desired level of resistance is achieved, the resistant cell line can be used for further experiments.
-
Protocol 2: In Vivo Xenograft Study for Combination Therapy
This protocol outlines a typical xenograft study to evaluate the efficacy of this compound in combination with another agent.
-
Cell Implantation:
-
Implant a suitable number of cancer cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment Groups:
-
Randomize the mice into different treatment groups (e.g., Vehicle control, this compound alone, Venetoclax alone, this compound + Venetoclax).
-
Prepare the drug formulations for oral gavage. This compound and venetoclax have been administered orally in preclinical studies.[5]
-
-
Dosing and Monitoring:
-
Administer the drugs according to the planned dosing schedule and concentrations.
-
Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, tumors can be harvested for biomarker analysis (e.g., Western blot, IHC, RNA sequencing) to investigate the mechanism of action.
-
Protocol 3: Assessment of Alternative Splicing by RT-PCR
This protocol describes a method to analyze changes in the alternative splicing of a target gene in response to this compound treatment.
-
RNA Extraction and cDNA Synthesis:
-
Treat cancer cells with this compound at the desired concentration and for the appropriate duration.
-
Extract total RNA from the cells using a standard method (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
Primer Design:
-
Design PCR primers that flank the alternatively spliced exon of the target gene. This will allow for the amplification of different splice variants, which will have different product sizes.
-
-
Semi-Quantitative or Quantitative RT-PCR:
-
Perform PCR using the designed primers and the synthesized cDNA.
-
For semi-quantitative analysis, visualize the PCR products on an agarose gel. The relative intensity of the bands corresponding to the different splice variants can be quantified.
-
For quantitative analysis (qRT-PCR), use isoform-specific primers or probes to quantify the expression of each splice variant.
-
-
Data Analysis:
-
Calculate the "Percent Spliced-In" (PSI) value to quantify the proportion of the transcript that includes the alternative exon.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on the alternative splicing pathway.
Caption: Synergistic mechanism of this compound and Venetoclax in resistant AML.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 3. Computing the Role of Alternative Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Off-Target Effects of Cirtuvivint
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Cirtuvivint in their experiments. The information herein is designed to help you anticipate, identify, and interpret potential off-target effects, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II and other factors, leading to productive transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to apoptosis in cancer cells.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for CDK9, at higher concentrations it can inhibit other kinases. Kinase profiling studies have shown that this compound can interact with other members of the CDK family and other unrelated kinases, though with significantly lower affinity. The specific off-target profile can vary depending on the screening panel and experimental conditions. It is crucial to consult kinome scan data to understand the potential off-target interactions at the concentrations used in your experiments.
Q3: How can I differentiate between on-target (CDK9-mediated) and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Use a structurally unrelated CDK9 inhibitor: Comparing the effects of this compound with another CDK9 inhibitor that has a different chemical scaffold can help determine if the observed phenotype is due to CDK9 inhibition or an off-target effect specific to this compound's structure.
-
Perform rescue experiments: If the observed effect is due to CDK9 inhibition, it should be reversible by expressing a drug-resistant CDK9 mutant or by replenishing the downstream depleted protein (e.g., Mcl-1).
-
Dose-response analysis: On-target effects should correlate with the IC50 value for CDK9 inhibition, while off-target effects may only appear at higher concentrations.
-
Use knockout/knockdown models: Validating the phenotype in a CDK9 knockout or knockdown system can confirm that the effect is indeed mediated by CDK9.
Q4: At what concentrations are off-target effects of this compound typically observed?
Off-target effects are generally observed at concentrations significantly higher than the IC50 for CDK9. The IC50 of this compound for CDK9 is in the low nanomolar range. Off-target effects may become apparent in the mid-to-high nanomolar or micromolar range. However, this can be cell-type dependent and influenced by factors like cell permeability and expression levels of off-target proteins.
Troubleshooting Guides
Problem: Unexpected changes in cell viability or morphology not consistent with apoptosis.
-
Possible Cause: Off-target kinase inhibition affecting pathways involved in cell cycle progression, cytoskeletal organization, or other signaling cascades.
-
Troubleshooting Steps:
-
Verify On-Target Effect: Confirm inhibition of CDK9 activity by measuring the phosphorylation of its downstream targets (e.g., Ser2 of RNA Pol II C-terminal domain) via Western blot.
-
Lower the Concentration: Titrate this compound to the lowest effective concentration that still inhibits CDK9 to minimize off-target effects.
-
Consult Kinome Scan Data: Review available kinase profiling data for this compound to identify potential off-target kinases that could explain the observed phenotype.
-
Use Control Compounds: Include a negative control (structurally similar but inactive compound, if available) and a positive control (another CDK9 inhibitor with a different off-target profile).
-
Problem: Discrepancies between results from this compound and other CDK9 inhibitors.
-
Possible Cause: The other CDK9 inhibitor may have a different off-target profile, or this compound may have off-target effects that are not shared by the other compound.
-
Troubleshooting Steps:
-
Compare Kinase Selectivity Profiles: Analyze the kinome scan data for both inhibitors to identify differences in their off-target interactions.
-
Validate Key Downstream Effectors: Assess the expression and activity of proteins in the pathways implicated by the differing off-target profiles.
-
Perform Combination Experiments: If an off-target is suspected to contribute to the phenotype, use a specific inhibitor for that off-target in combination with a different CDK9 inhibitor to see if the effect of this compound can be phenocopied.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/cyclin T1 | <5 | - |
| CDK2/cyclin E | >1000 | >200 |
| CDK1/cyclin B | >1000 | >200 |
| CDK4/cyclin D1 | >1000 | >200 |
| Other Kinases | Generally >1000 | >200 |
Note: The IC50 values can vary between different assays and experimental conditions. This table represents typical values found in the literature.
Experimental Protocols
Protocol 1: Western Blot Analysis to Validate On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 6, 12, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
On-Target Markers: Phospho-RNA Polymerase II (Ser2), Mcl-1, c-Myc.
-
Potential Off-Target Markers: Based on kinome scan data (e.g., p-ERK, p-AKT if relevant off-targets are identified).
-
Loading Control: GAPDH, β-actin.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for deconvoluting on- and off-target effects.
Caption: Logical relationship between concentration and effects.
Best practices for long-term storage and stability of Cirtuvivint.
As "Cirtuvivint" is a hypothetical compound, this technical support center has been developed as an illustrative guide based on established best practices for the long-term storage and handling of novel small molecule kinase inhibitors. The principles and protocols outlined here are grounded in standard laboratory procedures for ensuring the stability and integrity of sensitive research compounds.
This compound Technical Support Center
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and stability assessment of this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, lyophilized this compound should be stored under controlled conditions to prevent degradation. As a general guide, compounds stored at -20°C are stable for up to 3 years.[1] Key recommendations are summarized in the table below.
Q2: How should I prepare and store stock solutions of this compound?
We recommend that stock solutions, once prepared, are aliquoted into tightly sealed vials and stored at -20°C or below.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[1] Before opening the vial of powdered compound, always centrifuge it to ensure all the powder is collected at the bottom.[1]
Q3: What is the recommended solvent for reconstituting this compound?
This compound is readily soluble in high-purity, anhydrous DMSO. For cell-based assays, ensure the final concentration of DMSO is not toxic to the cells. The solvent used to dissolve a small molecule may be toxic to cultured cells.[2]
Q4: How many freeze-thaw cycles can a this compound stock solution tolerate?
To maintain compound integrity, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] For best results, we advise using a freshly thawed aliquot for each experiment. If repeated use from a single vial is unavoidable, limit it to a maximum of 3 freeze-thaw cycles.
Q5: Is this compound sensitive to environmental factors like light, humidity, or air?
Yes. Stability can be affected by environmental factors such as temperature, air, light, and humidity.[3][4] this compound is known to be light-sensitive and moderately hygroscopic. Protect the solid compound and its solutions from light at all times by using amber vials or by wrapping vials in foil. Air and humidity can also contribute to degradation; therefore, all containers should be kept tightly sealed.[4]
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Recommended Container |
| Lyophilized Powder | -20°C or below | Desiccated, Inert Gas (Argon/Nitrogen) | Required (Amber Vial/Foil) | Tightly sealed glass vial |
| DMSO Stock Solution | -20°C or -80°C | Tightly Sealed | Required (Amber Vial/Foil) | Cryogenic vials |
| Aqueous Working Solution | 2-8°C (Short-term) | Tightly Sealed | Required (Amber Vial/Foil) | Polypropylene tubes |
Table 2: Hypothetical Stability Profile of this compound (Purity % by HPLC)
| Storage Condition | Initial Purity | 6 Months | 12 Months | 24 Months |
| Powder, -20°C, Dark, Desiccated | 99.8% | 99.7% | 99.5% | 99.1% |
| Powder, 4°C, Dark, Desiccated | 99.8% | 98.5% | 97.2% | 94.3% |
| DMSO Stock, -20°C, Dark | 99.8% | 99.2% | 98.1% | 96.0% |
| DMSO Stock, 4°C, Dark | 99.8% | 95.1% | 88.4% | Not Recommended |
| Aqueous Solution, 4°C, Dark | 99.8% | 92.0% (after 24h) | Not Recommended | Not Recommended |
Troubleshooting Guide
Q: My experimental results are inconsistent or show a loss of this compound activity.
| Potential Cause | Recommended Solution |
| Compound Degradation | The quality of materials is crucial for success in discovery research.[5] Ensure this compound has been stored correctly (see Table 1). Use a fresh aliquot of stock solution that has not undergone multiple freeze-thaw cycles.[1] Consider performing a stability check via HPLC (see Protocol 2). |
| Incorrect Solution Concentration | When preparing solutions from small quantities of powder, ensure all material is dissolved by rinsing the vial walls with the solvent.[1] For larger quantities, accurately weigh the compound.[1] Verify the concentration of your stock solution. |
| Solvent Issues | Ensure the solvent (e.g., DMSO) is anhydrous and high-purity. Water content can lead to hydrolysis. The solvent itself could also interfere with assays.[2] |
| Contamination | Prepare sterile solutions by filtering through a 0.2 μm filter, especially for cell culture experiments.[1] |
Q: I am having difficulty dissolving the lyophilized this compound powder.
| Potential Cause | Recommended Solution |
| Moisture Absorption | The compound is hygroscopic. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation from atmospheric moisture.[6] |
| Incomplete Dissolution | After adding the solvent, vortex the vial for at least 30 seconds. A brief sonication in a water bath can also aid dissolution if necessary. |
| Incorrect Solvent | This compound has limited solubility in aqueous buffers. Ensure you are using the recommended primary solvent (DMSO). |
Q: I see unexpected peaks or peak splitting in my HPLC analysis.
| Potential Cause | Recommended Solution |
| Compound Degradation | Unexpected peaks often represent degradation products.[7] Review storage and handling procedures. Compare the chromatogram to a reference standard or a freshly prepared sample. |
| Sample Solvent Mismatch | Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve and inject samples in the mobile phase.[8] |
| Column Contamination | Impurities from previous runs can accumulate on the column.[8] Flush the column with a strong solvent. Run a blank gradient (mobile phase without sample) to check for system peaks. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, mixed, and degassed.[9] A mobile phase pH close to the compound's pKa can also cause splitting.[10] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Sterile, amber cryogenic vials
-
Calibrated precision pipettes
-
Vortex mixer
Methodology:
-
Equilibration: Remove the this compound vial from -20°C storage and allow it to sit at room temperature for at least 20 minutes before opening. This prevents moisture condensation.
-
Preparation: In a sterile environment, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Reconstitution: Carefully open the vial. Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 30-60 seconds until the powder is completely dissolved. A brief sonication can be used if needed.
-
Aliquoting: Dispense the stock solution into single-use amber cryogenic vials. This is critical to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Stock solutions stored at -80°C are generally stable for up to 6 months.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To assess the purity and integrity of this compound over time. HPLC is a standard technique for assessing the purity of synthetic compounds.[11]
Materials:
-
This compound sample (from stock solution)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 10 µM using a 50:50 mixture of Acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 254 nm (or the specific λmax for this compound)
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks. A purity level of >98% is standard for many research peptides and small molecules.[11]
-
Compare the purity percentage to previous measurements to assess degradation over time. The appearance of new peaks may indicate the formation of degradation products.[7]
-
Visualizations
Caption: Logical troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for this compound stability assessment.
Caption: Hypothetical signaling pathway showing this compound action.
References
- 1. captivatebio.com [captivatebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. phenomenex.com [phenomenex.com]
- 11. happypeptides.com [happypeptides.com]
Cirtuvivint Technical Support Center: Minimizing Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Cirtuvivint in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity in normal cells?
A1: this compound is a potent, orally active, first-in-class inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2][3][4] Its primary mechanism of action is the modulation of alternative pre-mRNA splicing through the inhibition of these kinases.[4][5] This disruption of splicing can affect the expression of genes crucial for cell growth, survival, and proliferation.[3] While this is the basis of its anti-tumor activity, it can also lead to cytotoxicity in normal cells. However, preclinical studies have suggested that the magnitude and quantity of drug-induced alterations in alternative splicing events are greater in tumor cells compared to non-cancerous cell lines, indicating a potential therapeutic window.[6]
Q2: What is the observed difference in sensitivity to this compound between cancer cells and normal cells?
Q3: Are there general strategies to reduce the off-target effects and cytotoxicity of kinase inhibitors like this compound in vitro?
A3: Yes, several strategies can be employed to minimize off-target effects and cytotoxicity of kinase inhibitors in a research setting:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration and shortest exposure time necessary to achieve the desired biological effect in cancer cells while minimizing toxicity in normal cells.
-
Use of 3D Cell Culture Models: Spheroid or organoid models of normal tissues can provide a more physiologically relevant system to assess toxicity compared to traditional 2D cell culture.[7]
-
Consider the Cellular Microenvironment: The presence of other cell types, such as fibroblasts, can modulate the cytotoxic effects of anti-cancer drugs.[8] Co-culture systems may offer a more accurate prediction of in vivo toxicity.
-
Kinase Inhibitor Selectivity: Be aware that many kinase inhibitors can have off-target effects.[9] Using structurally different inhibitors for the same target can help confirm that the observed phenotype is due to on-target inhibition.
Q4: Can combination therapies be used to minimize this compound's toxicity to normal cells?
A4: Yes, combination therapy is a key strategy being explored in clinical trials with this compound.[10] The rationale is that by combining this compound with other anti-cancer agents, a synergistic or additive effect can be achieved, allowing for the use of lower, less toxic doses of each drug.[11] For example, preclinical studies have shown a synergistic effect when combining this compound with the BCL-2 inhibitor venetoclax in AML xenograft models.[1][2] In a laboratory setting, researchers can explore combinations with other targeted therapies or chemotherapeutic agents to identify synergistic interactions that allow for dose reduction of this compound.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a detailed dose-response curve for both normal and cancer cell lines to determine the therapeutic index (TI = IC50 in normal cells / IC50 in cancer cells). Operate within a concentration range that maximizes cancer cell death while minimizing normal cell toxicity. |
| Prolonged exposure time | Conduct a time-course experiment to determine the optimal treatment duration. It is possible that a shorter exposure is sufficient to induce apoptosis in cancer cells without causing excessive damage to normal cells. |
| Off-target effects | Confirm the on-target effect by assessing the phosphorylation status of known CLK/DYRK substrates (e.g., SRSF proteins).[12] Consider using a structurally unrelated CLK/DYRK inhibitor to see if the same cytotoxicity profile is observed. |
| High sensitivity of the specific normal cell line | If possible, test this compound on a panel of different normal cell types to determine if the observed toxicity is cell-type specific. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Assay artifacts | Standard colorimetric assays like MTT can be affected by the metabolic state of the cells. Consider using alternative methods that measure cell membrane integrity (e.g., LDH release assay) or DNA content (e.g., CyQUANT assay) to confirm results.[13] |
| Drug solubility and stability | This compound is soluble in DMSO.[12] Ensure complete solubilization and use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[12] |
| Cell culture conditions | Variations in cell density, passage number, and media composition can influence drug sensitivity. Standardize all cell culture and experimental procedures. |
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line Type | Reported EC50/IC50 Range (µM) | Reference |
| Hematological Malignancies (AML, DLBCL, MCL, Myeloma, T-ALL) | 0.014 - 0.495 | [1][2] |
| Broad Cancer Cell Line Panel (154 lines) | 0.014 - 0.73 | [6] |
| Endometrial Cancer | Nanomolar range | [11] |
Note: EC50/IC50 values are highly dependent on the specific cell line and assay conditions used.
Experimental Protocols
Protocol 1: Determining the Therapeutic Index of this compound using a Comparative Cytotoxicity Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line and a normal cell line.
Materials:
-
Cancer cell line of interest
-
Normal human cell line (e.g., human dermal fibroblasts, HDFs)
-
Complete cell culture medium for each cell line
-
This compound (SM08502)
-
DMSO (for stock solution)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cancer and normal cells.
-
Seed cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of their respective complete media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the media from the seeded plates and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability versus the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each cell line.
-
Calculate the Therapeutic Index (TI) as: TI = IC50 (normal cells) / IC50 (cancer cells).
-
Visualizations
Caption: this compound's mechanism of action targeting CLK/DYRK kinases to modulate alternative splicing.
Caption: A logical workflow for troubleshooting high cytotoxicity of this compound in normal cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer associated fibroblasts modulate the cytotoxicity of anti-cancer drugs in breast cancer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 11. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected phenotypes after Cirtuvivint treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cirtuvivint in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and solutions in a question-and-answer format.
Issue 1: Unexpected Cell Viability or Proliferation Results
Question: My cell line shows lower-than-expected or highly variable sensitivity to this compound compared to published data. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Cell Line-Specific Sensitivity: The potency of this compound can vary significantly across different cancer cell lines.[1][2] Sensitivity has been associated with mutations in splicing factors like RBM10.[2]
-
Recommendation: Refer to the EC50 values in Table 1 to determine if your observations are within a known range for your cell line or a similar lineage. If your cell line is not listed, consider performing a dose-response experiment across a broad range of concentrations (e.g., 10 nM to 10 µM) to establish its specific sensitivity.
-
-
Experimental Conditions: Factors such as cell density, serum concentration, and passage number can influence drug sensitivity.
-
Recommendation: Standardize your experimental protocols. Ensure consistent cell seeding densities and serum concentrations. Use cells within a consistent range of passage numbers, as prolonged culturing can alter cellular characteristics.
-
-
Compound Integrity: Improper storage or handling of this compound can lead to degradation.
-
Recommendation: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment.[3] Prepare fresh dilutions from a stock solution for each experiment.
-
Question: I am observing a paradoxical increase in the proliferation of a subpopulation of cells after this compound treatment. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Development of Resistance: Prolonged exposure to this compound may lead to the selection of a resistant cell population. Mechanisms of resistance to kinase inhibitors can involve mutations in the target kinase, activation of bypass signaling pathways, or drug efflux.
-
Recommendation: Perform a long-term culture with escalating doses of this compound to isolate and characterize the resistant population. Analyze potential bypass pathways, such as the MAP kinase or mTOR signaling pathways, which have been shown to be affected by this compound-induced alternative splicing.[1]
-
-
Heterogeneity of Response: The initial cell population may be heterogeneous, with a pre-existing subpopulation that is less sensitive or resistant to this compound.
-
Recommendation: Use single-cell cloning to isolate and characterize subpopulations with different sensitivities to this compound.
-
Issue 2: Inconsistent or Unexpected Molecular Readouts
Question: I am not observing the expected changes in alternative splicing of my target gene after this compound treatment. What should I check?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Treatment Conditions: The effect of this compound on alternative splicing is time- and dose-dependent.
-
Recommendation: Perform a time-course (e.g., 6, 12, 24 hours) and dose-response experiment to determine the optimal conditions for observing splicing changes in your specific gene of interest. High-depth RNA sequencing analysis has shown that a 6-hour exposure to 1µM this compound can induce detectable alternative splicing events.[1]
-
-
Primer Design for RT-PCR: The primers used for RT-PCR may not be suitable for distinguishing between different splice variants.
-
Recommendation: Design primers that flank the alternatively spliced region to amplify both isoforms. Refer to the detailed RT-PCR protocol below for specific guidance on primer design.
-
-
Splicing Event Complexity: this compound can induce various alternative splicing events, with exon skipping being the most common.[4] The effect can be tumor type-specific.[4]
-
Recommendation: If possible, use RNA sequencing for a comprehensive analysis of splicing changes. This can reveal unexpected splicing patterns that may not be detectable with standard RT-PCR.
-
Question: I am seeing inconsistent phosphorylation status of Serine/Arginine-rich Splicing Factors (SRSFs) after this compound treatment. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Sample Preparation: Phosphorylation is a dynamic process, and the phosphorylation state of proteins can be rapidly altered during sample preparation.
-
Recommendation: It is crucial to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of SRSFs. Keep samples on ice throughout the preparation process.
-
-
Antibody Specificity: The antibody used may not be specific for the phosphorylated form of the SRSF protein of interest.
-
Recommendation: Use a well-validated phospho-specific antibody. As a control, treat a sample with a phosphatase (e.g., lambda protein phosphatase) to confirm the disappearance of the signal with the phospho-specific antibody.
-
-
Western Blotting Conditions: The blocking buffer and antibody diluents can affect the detection of phosphorylated proteins.
-
Recommendation: Use a non-protein-based blocking buffer or Bovine Serum Albumin (BSA) instead of milk, as the phosphoprotein casein in milk can lead to high background. Refer to the detailed Western Blot protocol below.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small-molecule inhibitor of CDC-like kinases (CLKs) and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs).[5][6] Its primary mechanism of action is the inhibition of these kinases, which leads to the disruption of alternative pre-mRNA splicing.[5] This modulation of splicing affects the expression of numerous genes critical for cancer cell growth, survival, and drug resistance.[6]
Q2: How does this compound affect the Wnt signaling pathway?
A2: this compound inhibits the Wnt signaling pathway by inducing the generation of splicing variants of Wnt pathway genes.[3] This leads to a decrease in the expression of genes involved in the Wnt pathway and a reduction in Wnt transcriptional activity.[3][7][8]
Q3: What are the expected phenotypic effects of this compound treatment in cancer cells?
A3: The phenotypic effects of this compound can be cell-type dependent. In many cancer cell lines, this compound treatment leads to a dose-dependent inhibition of cell growth and the induction of apoptosis.[9] In some cell lines, it may cause cell cycle arrest at the G2/M phase.[10]
Q4: What are potential off-target effects of this compound?
A4: this compound is a pan-CLK/DYRK inhibitor, meaning it targets multiple members of these kinase families.[11] Due to the structural similarities in the catalytic domains of kinases, there is a potential for off-target effects on other kinases.[12] Researchers should be aware that unexpected phenotypes could arise from the inhibition of kinases other than the intended CLK and DYRK targets.
Q5: Are there known mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to kinase inhibitors include mutations in the kinase domain that prevent drug binding, amplification of the target kinase, or the activation of alternative signaling pathways that bypass the inhibited pathway.[13]
Data Presentation
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| Various Hematological Malignancies | AML, DLBCL, MCL, Myeloma, T-ALL | 0.014 - 0.495 |
| Various Cancer Cell Lines | 9 different lineages | 0.014 - 0.73 |
| Endometrial Cancer Cell Lines | Endometrial Cancer | Nanomolar range |
This table summarizes reported EC50 values. Actual values may vary depending on experimental conditions.[1][2][8]
Experimental Protocols
Protocol 1: Western Blot for Phospho-SRSF Proteins
-
Sample Preparation:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated SRSF protein (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against the total SRSF protein or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: Semi-Quantitative RT-PCR for Alternative Splicing Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and untreated cells using a standard method (e.g., TRIzol).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.
-
-
Primer Design:
-
Design forward and reverse primers that flank the exon(s) subject to alternative splicing. This allows for the amplification of multiple splice variants in the same reaction.
-
The expected product sizes for the different splice variants should be distinguishable by gel electrophoresis.
-
-
PCR Amplification:
-
Perform PCR using the synthesized cDNA as a template. The number of cycles should be optimized to be within the exponential phase of amplification (typically 25-30 cycles).
-
Include a housekeeping gene (e.g., GAPDH, ACTB) as an internal control.
-
-
Analysis:
-
Separate the PCR products on a 1.5-2% agarose gel.
-
Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
The relative intensity of the bands corresponding to the different splice variants can be quantified using densitometry software.
-
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosplice Therapeutics Announced New Clinical Data for this compound (SM08502) at the European Society for Clinical Oncology Meeting - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 10. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 12. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Cirtuvivint Compared to Other Splicing Modulators: A Comparative Guide
This guide provides a detailed comparison of the efficacy of Cirtuvivint, a novel splicing modulator, with other prominent splicing modulators in clinical development. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Overview of Splicing Modulators
Pre-mRNA splicing is a critical process in gene expression, and its dysregulation is implicated in various diseases, including cancer and neurological disorders. Splicing modulators are a class of therapeutic agents that target the spliceosome or its regulatory components to correct aberrant splicing or induce therapeutic splicing events. This guide focuses on this compound and compares its performance with Risdiplam, Branaplam, H3B-8800, and FTX-1175.
Mechanism of Action
The splicing modulators discussed in this guide employ distinct mechanisms to alter splicing patterns.
-
This compound (SM08502) is a potent and orally active inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] By inhibiting these kinases, this compound modulates the phosphorylation of serine and arginine-rich (SR) splicing factors, thereby disrupting spliceosome activity and altering gene expression, including the Wnt signaling pathway.[1][2]
-
Risdiplam (Evrysdi®) is an SMN2 splicing modifier. It binds to two sites on the SMN2 pre-mRNA, stabilizing the interaction between U1 snRNP and the 5' splice site of intron 7. This promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of functional Survival of Motor Neuron (SMN) protein.[3]
-
Branaplam (LMI070) was also designed as an SMN2 splicing modifier with a similar proposed mechanism to Risdiplam.[4] However, its development was discontinued due to safety concerns.[5]
-
H3B-8800 is an orally bioavailable small molecule that binds to the SF3b complex, a core component of the spliceosome.[6] It preferentially targets cancer cells with mutations in splicing factor genes like SF3B1, U2AF1, and SRSF2, inducing synthetic lethality.[7][8]
-
FTX-1175 is a small molecule splicing modulator that targets the essential splicing factor SF3B1.
Preclinical Efficacy
The following table summarizes the available preclinical efficacy data for the selected splicing modulators.
| Compound | Target | Assay | Cell Line(s) | EC50/IC50 | Tumor Growth Inhibition (in vivo) | Citation(s) |
| This compound | CLK/DYRK | Cell Viability | 154 cancer cell lines | 0.014 - 0.73 µM | Significant disease control in 38/46 PDX and 38/43 CDX models | [9][10] |
| Risdiplam | SMN2 | SMN2 Splicing | HEK293H | 23 nM (for a related compound) | Increased SMN protein levels in brain and muscle of SMA mouse models | |
| H3B-8800 | SF3B1 | Cell Viability | SF3B1-mutant leukemia cells | Preferential killing of mutant cells | Abrogated tumor growth in SF3B1K700E xenografts | [8] |
Clinical Efficacy
The clinical development of these splicing modulators is at various stages, with Risdiplam being an approved drug for Spinal Muscular Atrophy (SMA).
| Compound | Indication(s) | Phase | Key Clinical Trial(s) | Primary Endpoint(s) | Key Outcomes | Citation(s) |
| This compound | Advanced Solid Tumors | Phase 1/1b | NCT03355066, NCT05084859 | Safety, Tolerability, PK, Preliminary Efficacy | Manageable safety profile, evidence of clinical activity including tumor shrinkage and prolonged stable disease. | [11][12][13] |
| Risdiplam | Spinal Muscular Atrophy (SMA) | Approved | FIREFISH (NCT02913482), SUNFISH (NCT02908685) | Sitting without support (FIREFISH), Change in MFM-32 score (SUNFISH) | FIREFISH: 59% of infants could sit without support for at least 30 seconds at 5 years. SUNFISH: Significant improvement in motor function (1.55 point mean difference in MFM-32 score vs. placebo). | [1][3][6][14][15][16] |
| Branaplam | SMA, Huntington's Disease | Discontinued | NCT02268552 | Safety, Tolerability | Development halted due to safety concerns (peripheral neuropathy). | [4][5][17] |
| H3B-8800 | Myeloid Neoplasms | Phase 1 | NCT02841540 | Safety, Tolerability | Manageable safety profile. No complete or partial responses, but 15% of transfusion-dependent patients achieved transfusion independence for >56 days. | [2][4][5][6][16][18][19] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound inhibits CLK and DYRK kinases, which are responsible for phosphorylating SR proteins. This inhibition disrupts the normal splicing process, leading to altered gene expression, including the downregulation of key oncogenic pathways like the Wnt signaling pathway.
Caption: this compound inhibits CLK/DYRK kinases, altering splicing and Wnt signaling.
General Experimental Workflow for Splicing Modulator Evaluation
The evaluation of splicing modulators typically follows a standardized workflow from preclinical in vitro and in vivo studies to clinical trials.
Caption: A typical workflow for the development of splicing modulators.
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available in their entirety. However, the methodologies employed are standard in the field of drug discovery and development. Below is a high-level description of the key experimental approaches.
In Vitro Kinase Assay (for this compound)
-
Objective: To determine the inhibitory activity of this compound against CLK and DYRK kinases.
-
General Procedure: Recombinant human CLK and DYRK kinases are incubated with a fluorescently labeled ATP analog and a substrate peptide. The kinase activity is measured by the amount of phosphorylated substrate, often detected using fluorescence resonance energy transfer (FRET) or luminescence-based methods. This compound is added at various concentrations to determine its IC50 value, the concentration at which 50% of the kinase activity is inhibited. A detailed protocol for a similar kinase binding assay can be found in resources from suppliers like Thermo Fisher Scientific.[20]
SMN2 Splicing Reporter Assay (for Risdiplam and Branaplam)
-
Objective: To measure the ability of a compound to promote the inclusion of exon 7 in SMN2 mRNA.
-
General Procedure: A reporter gene (e.g., luciferase or green fluorescent protein) is fused to an SMN2 minigene containing exons 6, 7, and 8 and their flanking introns. This construct is transfected into cells. The expression of the reporter protein is dependent on the inclusion of exon 7. Compounds are added to the cells, and the reporter signal is measured to quantify the extent of exon 7 inclusion. Several publications describe the development and use of such reporter assays.[21][22][23][24][25]
Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of the splicing modulators on cancer cell lines.
-
General Procedure: Cancer cells are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using various methods, such as MTT, MTS, or CellTiter-Glo assays, which quantify metabolic activity or ATP content as a surrogate for cell number. The EC50 value, the concentration that causes a 50% reduction in cell viability, is then calculated.
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of the splicing modulators in a living organism.
-
General Procedure: Human cancer cells (cell line-derived xenograft) or tumor fragments from a patient (PDX) are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the splicing modulator or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors and other tissues may be collected for pharmacodynamic and biomarker analysis. General protocols for such studies are widely available.[26][27][28][29]
Clinical Trial Protocols
-
Objective: To evaluate the safety, pharmacokinetics, and efficacy of the splicing modulators in human subjects.
-
General Design: Clinical trials for these agents are typically multi-center, open-label, or placebo-controlled studies. They involve dose-escalation phases to determine the maximum tolerated dose, followed by expansion cohorts to further evaluate safety and preliminary efficacy in specific patient populations. Key endpoints vary depending on the disease but often include overall response rate, progression-free survival, and changes in disease-specific biomarkers or functional outcomes. Detailed information about the design of specific clinical trials can be found on clinical trial registries such as ClinicalTrials.gov using their respective identifiers (e.g., NCT03355066 for this compound).[2][5][11][30][12][13][31]
Conclusion
This compound demonstrates a distinct mechanism of action compared to other splicing modulators by targeting CLK/DYRK kinases. Its broad preclinical activity across numerous cancer cell lines and in vivo models is promising. Early clinical data suggest a manageable safety profile and preliminary signs of anti-tumor activity in advanced solid tumors.
Risdiplam has established its efficacy and safety for the treatment of SMA, leading to its regulatory approval. It serves as a benchmark for orally available splicing modulators targeting a specific genetic disease.
H3B-8800 has shown clinical activity in a subset of patients with myeloid neoplasms harboring spliceosome mutations, validating the concept of targeting splicing factor mutations in cancer.
The discontinuation of Branaplam due to safety concerns highlights the potential challenges in developing splicing modulators and underscores the importance of thorough toxicological evaluation.
Further clinical development and comparative studies will be crucial to fully elucidate the therapeutic potential of this compound relative to other splicing modulators in various disease contexts.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Clinical Trial: NCT02841540 - My Cancer Genome [mycancergenome.org]
- 3. curesma.org [curesma.org]
- 4. researchgate.net [researchgate.net]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. SUNFISH shows efficacy of risdiplam in patients with spinal muscular atrophy | Institut SERVIER [institut-servier.com]
- 7. SUNFISH Pivotal Results for Risdiplam (RG7916) Demonstrate Medically Meaningful Benefit in Broadest Age Group of Patients Studied with Type 2 and 3 Spinal Muscular Atrophy | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 8. Table 1, Assay protocol: The optimized 1536-well protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SF3B1 thermostability as an assay for splicing inhibitor interactions. [escholarship.org]
- 11. biosplice.com [biosplice.com]
- 12. First Subject Dosed in Biosplice Therapeutics Phase 1b [globenewswire.com]
- 13. biosplice.com [biosplice.com]
- 14. Infantile-Onset SMA Efficacy Results in Clinical Trials & Studies | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 15. Later-Onset SMA Efficacy Results in Clinical Trials & Studies | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 16. FIREFISH 2-year data show continued benefit of risdiplam for type 1 SMA | Institut SERVIER [institut-servier.com]
- 17. Safety and efficacy of risdiplam in patients with type 1 spinal muscular atrophy (FIREFISH part 2): secondary analyses from an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 1 first-in-human dose-expansion study of the oral SF3B1 modulator H3B‑8800 in lower-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Identification of Novel Compounds That Increase SMN Protein Levels Using an Improved SMN2 Reporter Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An in vivo reporter system for measuring increased inclusion of exon 7 in SMN2 mRNA: potential therapy of SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. centerforpediatricresearch.org [centerforpediatricresearch.org]
- 24. Deep screening of proximal and distal splicing-regulatory elements in a native sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthetic mRNA Splicing Modulator Compounds with In Vivo Anti-tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Small molecule modulators of pre-mRNA splicing in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 30. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 31. firstwordpharma.com [firstwordpharma.com]
Cirtuvivint vs. Standard-of-Care Therapies for Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug cirtuvivint against current standard-of-care therapies for the treatment of Acute Myeloid Leukemia (AML). It is intended to be an objective resource for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, preclinical and clinical data, and experimental protocols.
Introduction to this compound and Standard AML Therapies
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care for younger, fit patients has been intensive chemotherapy, often a combination of cytarabine and an anthracycline known as the "7+3" regimen. For older patients or those unfit for intensive chemotherapy, treatment options have included hypomethylating agents (HMAs) such as azacitidine or decitabine, and more recently, the BCL2 inhibitor venetoclax in combination with an HMA.[1] The development of targeted therapies for specific molecular subtypes of AML, such as FLT3 inhibitors, has also improved outcomes for some patients.
This compound (SM08502) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[2] By inhibiting these kinases, this compound modulates alternative pre-mRNA splicing, a critical process often dysregulated in cancer.[3][4] This modulation can lead to the suppression of oncogenic gene variants and the induction of apoptosis in malignant cells.[2][3] this compound is currently in Phase 1 clinical trials for relapsed/refractory AML and Myelodysplastic Syndromes (MDS), both as a monotherapy and in combination with other agents.[3][5]
Mechanism of Action
This compound: Targeting RNA Splicing
This compound's novel mechanism of action centers on the inhibition of CLK and DYRK kinases. These kinases play a pivotal role in the phosphorylation of serine/arginine-rich splicing factors (SRSFs), which are essential for the proper assembly and function of the spliceosome.[6] In many cancers, including AML, alternative splicing is dysregulated, leading to the production of oncogenic protein isoforms that promote cell survival and proliferation. By inhibiting CLK and DYRK, this compound disrupts the phosphorylation of SRSFs, leading to alterations in pre-mRNA splicing. This can result in the generation of non-functional or pro-apoptotic protein variants and the downregulation of key survival proteins like MCL-1.[7][8]
Standard-of-Care Therapies: Diverse Mechanisms
Standard-of-care therapies for AML employ a variety of mechanisms:
-
Chemotherapy (e.g., Cytarabine, Anthracyclines): These agents are cytotoxic, primarily acting by inducing DNA damage and inhibiting DNA synthesis, leading to the death of rapidly dividing cells, including leukemic blasts.
-
Hypomethylating Agents (e.g., Azacitidine, Decitabine): These drugs reverse epigenetic silencing of tumor suppressor genes by inhibiting DNA methyltransferase, leading to re-expression of genes that can induce differentiation or apoptosis.
-
BCL2 Inhibitors (e.g., Venetoclax): Venetoclax is a BH3 mimetic that restores the intrinsic apoptotic pathway by binding to and inhibiting the anti-apoptotic protein BCL2, which is often overexpressed in AML cells.
-
FLT3 Inhibitors (e.g., Midostaurin, Gilteritinib): These targeted therapies specifically inhibit the FMS-like tyrosine kinase 3 (FLT3) receptor, which is mutated and constitutively active in a subset of AML patients, driving leukemic cell proliferation and survival.
Preclinical Data Comparison
In Vitro Efficacy
| Therapy | AML Cell Lines | Key Findings | Reference |
| This compound | Panel of human tumor-derived AML, DLBCL, MCL, myeloma, T-ALL, and CML/CLL models | EC50 values ranged from 0.014 µM to 0.495 µM in 4-day in vitro cell viability assays. | [8] |
| Standard Chemotherapy (Cytarabine) | Various AML cell lines | IC50 values are generally in the nanomolar to low micromolar range, but can be significantly higher in resistant cell lines. | [9] |
| Venetoclax | Various AML cell lines | Potent activity in sensitive cell lines, but resistance is common and often associated with high MCL-1 expression. | [7] |
In Vivo Efficacy (Xenograft Models)
| Therapy | Animal Model | AML Model | Key Findings | Reference |
| This compound (monotherapy) | NSG mice | MV411 (AML) | 25 mg/kg PO caused tumor regressions. | [7] |
| This compound (monotherapy) | NSG mice | KG1a (resistant AML) | 25 mg/kg PO resulted in modest tumor growth inhibition (TGI). | [7] |
| This compound + Venetoclax | NSG mice | MV411 (AML) | 6.25 mg/kg PO this compound + 25 mg/kg PO venetoclax led to tumor regression. | [7] |
| This compound + Venetoclax | NSG mice | KG1a (resistant AML) | 6.25 mg/kg PO this compound + 25 mg/kg PO venetoclax resulted in moderate TGI. | [7] |
| Standard Chemotherapy | Immunodeficient mice | Various AML cell line and patient-derived xenografts | Generally shows significant tumor burden reduction, but toxicity can be a limiting factor. | [10] |
Clinical Data Comparison
As this compound is in early-stage clinical development for AML, direct comparative efficacy data with standard-of-care therapies is not yet available. The ongoing Phase 1 trial (NCT06484062) will provide initial data on safety, tolerability, and preliminary efficacy.[11]
| Therapy | Patient Population | Remission Rates (CR/CRi) | Overall Survival (OS) | Reference |
| This compound | Relapsed/Refractory AML/MDS | Data not yet available | Data not yet available | [11] |
| Intensive Chemotherapy (7+3) | Newly diagnosed, fit AML patients | 60-80% | 5-year OS: ~33% overall; lower in older adults. | [12][13] |
| Azacitidine + Venetoclax | Newly diagnosed, older/unfit AML patients | ~67% | Median OS: ~14.7 months | [12] |
| Revumenib + Azacitidine + Venetoclax | Newly diagnosed older adults with NPM1m or KMT2Ar AML | Overall Response Rate: 88.4%; CR: 67.4% | 62.9% alive at 1 year | [12] |
Experimental Protocols
In Vivo Xenograft Study of this compound
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NSG) mice.[7]
-
Cell Lines: MV411 and KG1a human AML cell lines.[7]
-
Procedure:
-
AML cells are implanted in the mice, typically via intravenous or subcutaneous injection.[10]
-
Once tumors are established, mice are randomized into treatment and control groups.[7]
-
This compound is administered orally (PO) at specified doses (e.g., 6.25-25 mg/kg).[7]
-
Venetoclax, if used in combination, is also administered orally (e.g., 25 mg/kg).[7]
-
Tumor volumes are measured periodically to assess anti-tumor efficacy.[7]
-
Body weights are monitored to assess toxicity.[7]
-
At the end of the study, tumor tissues can be collected for pharmacodynamic analysis (e.g., protein expression of apoptosis pathway members).[7]
-
In Vitro Cell Viability Assay
-
Cell Lines: A panel of hematological malignancy cell lines, including AML cell lines.[8]
-
Procedure:
-
Cells are seeded in multi-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 4 days).[8]
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Future Directions and Conclusion
This compound represents a novel therapeutic approach for AML by targeting the fundamental process of RNA splicing. Preclinical data are promising, demonstrating potent in vitro activity and in vivo efficacy, particularly in combination with the BCL2 inhibitor venetoclax. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with AML.
The key questions to be addressed in the clinical development of this compound include:
-
Monotherapy Activity: What is the single-agent efficacy of this compound in relapsed/refractory AML?
-
Combination Synergies: Which standard-of-care agents will have the most synergistic effect with this compound? The preclinical data with venetoclax is compelling, and the current trial is exploring a combination with the HMA ASTX727.[7][11]
-
Biomarkers of Response: Can specific molecular markers, such as mutations in splicing factor genes, predict which patients are most likely to respond to this compound?
-
Resistance Mechanisms: What are the potential mechanisms of resistance to this compound, and how can they be overcome?
References
- 1. ashpublications.org [ashpublications.org]
- 2. Treatment Response Rates for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 3. Biosplice Therapeutics Announces First Patient Dosed in NCI-Sponsored Clinical Trial of this compound in Acute Myeloid Leukemia and Myelodysplastic Syndromes - BioSpace [biospace.com]
- 4. biospace.com [biospace.com]
- 5. A Phase I Study Evaluating the Safety of this compound as Monotherapy and in Combination with ASTX727 in Patients with Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]
- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. news-medical.net [news-medical.net]
- 13. miragenews.com [miragenews.com]
Independent Analysis of Cirtuvivint: A Comparative Guide for Researchers
For Immediate Release
This guide provides an independent verification of published data on Cirtuvivint (SM08502), a first-in-class oral inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against other relevant therapies and detailing the experimental protocols from published studies.
Mechanism of Action: A Dual Inhibitor of CLK and DYRK
This compound's primary mechanism of action is the inhibition of CLK and DYRK kinases.[1] This dual inhibition disrupts the process of alternative pre-mRNA splicing, which is crucial for the expression of various proteins, including those involved in cancer cell proliferation, survival, and resistance to treatment.[1] By modulating the splicing machinery, this compound can alter the landscape of protein isoforms within a cell, representing a novel therapeutic strategy.[2] Furthermore, the inhibition of these kinases has been shown to suppress the Wnt signaling pathway, which is frequently dysregulated in various cancers.[3]
References
Validating the Downstream Biomarkers of Cirtuvivint Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cirtuvivint (formerly SM08502) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1] Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing, a critical process often dysregulated in cancer.[2][3] This activity disrupts the expression of genes essential for tumor growth, survival, and drug resistance.[2][4] A key downstream consequence of this compound's activity is the inhibition of the Wnt signaling pathway, a crucial pathway in many cancers.[5][6]
This guide provides a comparative overview of methods to validate the downstream biomarkers of this compound activity, supported by preclinical data. It is intended to assist researchers in designing and interpreting experiments to assess the pharmacological effects of this compound and similar compounds.
This compound's Mechanism of Action and Key Downstream Biomarkers
This compound's therapeutic effect is initiated by its inhibition of CLK and DYRK kinases. These kinases are responsible for the phosphorylation of serine and arginine-rich splicing factors (SRSFs).[1] Phosphorylated SRSFs are essential for the proper function of the spliceosome, the cellular machinery that carries out pre-mRNA splicing. By inhibiting CLK/DYRKs, this compound leads to a decrease in SRSF phosphorylation.[5][7] This, in turn, disrupts spliceosome activity and induces alternative splicing of various gene transcripts, including those integral to the Wnt signaling pathway.[5][6]
The primary downstream biomarkers for validating this compound's activity are:
-
Phosphorylation status of SRSF proteins: A direct indicator of CLK/DYRK kinase inhibition.
-
Alternative splicing of Wnt pathway gene transcripts: A functional readout of disrupted spliceosome activity.
Comparative Analysis of this compound's Effect on SRSF Phosphorylation
Preclinical studies have demonstrated this compound's potent and dose-dependent inhibition of SRSF phosphorylation. In a comparative analysis, this compound was shown to be more effective at inhibiting SRSF5/6 phosphorylation in SW480 colorectal cancer cells than CC-671, a selective CLK2/TTK kinase inhibitor. Harmine, a selective DYRK1 kinase inhibitor, showed no activity in this assay, highlighting the importance of targeting the broader CLK family for this particular biomarker.[7]
Table 1: Effect of this compound (SM08502) on SRSF5 and SRSF6 Phosphorylation in SW480 Cells
| Treatment Concentration (µM) | p-SRSF5 (Relative Intensity) | p-SRSF6 (Relative Intensity) |
| DMSO (Control) | 1.00 | 1.00 |
| 0.01 | Markedly Decreased | Markedly Decreased |
| 0.1 | Markedly Decreased | Markedly Decreased |
| 1 | Markedly Decreased | Markedly Decreased |
Data is qualitatively summarized from Western blot images presented in "The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models".[7]
Quantitative Analysis of Wnt Pathway Gene Expression Modulation
The induction of alternative splicing by this compound leads to changes in the expression levels of key Wnt pathway genes. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify these changes.
Table 2: Fold Change in Wnt Pathway Gene Expression in SW480 Cells Treated with this compound (SM08502) for 24 hours
| Gene | 0.1 µM this compound (Fold Change vs. DMSO) | 1 µM this compound (Fold Change vs. DMSO) |
| AXIN2 | ~0.6 | ~0.2 |
| LGR5 | ~0.7 | ~0.3 |
| ASCL2 | ~0.6 | ~0.2 |
Data is approximated from the graphical representation in "The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models".[5]
Experimental Protocols
Western Blot for Phosphorylated SRSF Proteins
This protocol is a standard method for detecting the phosphorylation status of SRSF proteins.
1. Sample Preparation:
- Culture cells to the desired confluency and treat with this compound or control compounds at various concentrations for the specified time.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
- Denature protein lysates by boiling in Laemmli buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target SRSF protein overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again with TBST.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- For normalization, strip the membrane and re-probe with an antibody against the total SRSF protein or a housekeeping protein like β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for Alternative Splicing Variants
This protocol allows for the quantification of specific splice variants of Wnt pathway genes.
1. RNA Extraction and cDNA Synthesis:
- Treat cells with this compound or control compounds.
- Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
- Assess RNA quality and quantity.
- Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
2. Primer Design:
- Design primers that specifically amplify the different splice variants of the target Wnt pathway gene. This can be achieved by designing primers that span exon-exon junctions unique to each variant.
3. qRT-PCR Reaction:
- Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA.
- Run the reaction on a real-time PCR instrument.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for each sample.
- Calculate the relative expression of each splice variant using the ΔΔCt method, normalizing to a stable housekeeping gene.
Visualizing the Molecular Pathway and Experimental Workflow
Caption: this compound inhibits CLK/DYRK kinases, leading to reduced SRSF phosphorylation and altered splicing.
Caption: Workflow for validating this compound's downstream biomarkers in vitro.
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. biosplice.com [biosplice.com]
- 3. Biosplice Therapeutics Announced New Clinical Data for [globenewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Cirtuvivint with Approved Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cirtuvivint (SM08502) is an investigational, first-in-class, oral small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing, which can attenuate the expression of genes critical for tumor growth, survival, and drug resistance.[1][2] This novel mechanism presents a compelling rationale for combination therapies aimed at overcoming resistance and enhancing the efficacy of established cancer treatments. This guide provides a comparative analysis of the synergistic effects of this compound with approved cancer drugs, supported by available preclinical and clinical data.
Mechanism of Action: A Dual Kinase Inhibitor
This compound targets CLK and DYRK kinases, which are key regulators of mRNA splicing.[3] By inhibiting these kinases, this compound disrupts the spliceosome's activity, leading to altered splicing of various genes, including those involved in the Wnt signaling pathway.[2][4] The Wnt pathway is frequently dysregulated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival.[2] this compound's ability to modulate this pathway through a novel mechanism provides a strong basis for its investigation in combination with other anticancer agents.
Synergistic Combinations: Preclinical and Clinical Evidence
This compound is being evaluated in combination with several classes of approved cancer drugs, including chemotherapy, targeted therapies, and hormonal therapies. The following sections summarize the available data for these combinations.
This compound and Paclitaxel in Endometrial Cancer
Preclinical studies have demonstrated a synergistic effect between this compound and the chemotherapeutic agent paclitaxel in endometrial cancer models. An in-vitro analysis showed that the combination of this compound (SM08502) with paclitaxel resulted in a Combination Index (CI) of less than 1, indicating synergy.[2] This synergistic interaction was further validated in in-vivo mouse models of endometrial cancer, where the combination therapy led to significantly lower tumor volumes compared to either single-agent paclitaxel or this compound alone.[2]
Table 1: Preclinical Synergistic Effects of this compound and Paclitaxel in Endometrial Cancer
| Cancer Model | Assay Type | Key Findings | Reference |
| Endometrial Cancer Cell Lines | In vitro | Combination Index (CI) < 1 | [2] |
| Endometrial Cancer Xenograft Models (HEC265, SNGM, Ishikawa-S33Y) | In vivo | Significantly lower tumor volumes with combination therapy compared to single agents (p < 0.01) | [2] |
This compound and Venetoclax in Acute Myeloid Leukemia (AML)
In preclinical models of AML, the combination of this compound and the BCL-2 inhibitor venetoclax has shown promising results. In vivo studies using AML xenograft models (MV411 and KG1a) demonstrated that a low dose of this compound (6.25 mg/kg) combined with venetoclax (25 mg/kg) led to tumor regression in the MV411 model and moderate tumor growth inhibition (TGI) in the KG1a model.[5] Mechanistically, the combination triggered a sustained disruption of Bcl-2 and Mcl-1 complexes with pro-apoptotic proteins, leading to a significant increase in markers of apoptosis.[5]
Table 2: Preclinical Efficacy of this compound and Venetoclax in AML Xenograft Models
| AML Xenograft Model | Treatment Group | Outcome | Reference |
| MV411 | This compound (6.25 mg/kg) + Venetoclax (25 mg/kg) | Tumor Regression | [5] |
| KG1a (resistant model) | This compound (6.25 mg/kg) + Venetoclax (25 mg/kg) | Moderate Tumor Growth Inhibition | [5] |
This compound in Combination with Other Approved Drugs
This compound is also being investigated in combination with other standard-of-care agents in various cancer types. Clinical trials are ongoing to evaluate its safety and efficacy with:
-
Hormonal therapy (Abiraterone Acetate): In castration-resistant prostate cancer (CRPC), preliminary data from a Phase 1b trial suggest that this compound may overcome resistance to hormonal therapy when combined with abiraterone acetate.[6]
-
PARP inhibitors (Olaparib): A Phase 1 clinical trial is evaluating the combination of this compound and olaparib in patients with BRCA/HRD platinum-resistant ovarian cancer.[7][8]
-
Hypomethylating agents (ASTX727): A Phase 1 trial is assessing the safety and efficacy of this compound alone and in combination with ASTX727 (decitabine and cedazuridine) in patients with AML and myelodysplastic syndromes (MDS).[9]
While preclinical data on the synergistic effects for these combinations are not yet widely published, the ongoing clinical investigations underscore the strong scientific rationale for these therapeutic strategies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized methodologies for key experiments cited in the preclinical assessment of this compound combinations.
In Vitro Synergy Assessment: Combination Index (CI) Method
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI) method developed by Chou and Talalay.[10][11]
-
Cell Viability Assay: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of each drug individually and in combination at a constant ratio.
-
Data Analysis: Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
CI Calculation: The dose-effect data are analyzed using software like CompuSyn to calculate CI values. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10][11]
In Vivo Xenograft Models
In vivo efficacy of combination therapies is often evaluated using xenograft models in immunocompromised mice.[12][13][14]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, single-agent this compound, single-agent combination drug, and the combination of both. Drugs are administered according to a predefined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth in the treatment groups to the control group. Endpoints may include tumor growth inhibition (TGI), tumor regression, and survival.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the experimental workflows for assessing synergistic effects.
This compound's mechanism of action targeting CLK/DYRK kinases.
Experimental workflow for assessing drug synergy.
Conclusion
The available data suggest that this compound, through its unique mechanism of modulating alternative splicing, holds significant promise as a combination partner for a range of approved cancer drugs. Preclinical studies have demonstrated synergistic anti-tumor activity with chemotherapy and targeted agents in various cancer models. The ongoing clinical trials will be crucial in translating these preclinical findings into tangible clinical benefits for patients with advanced cancers. Further research is warranted to fully elucidate the molecular mechanisms underlying these synergistic interactions and to identify predictive biomarkers to guide patient selection for this compound-based combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Cirtuvivint Against Other Investigational Splicing Modulators
A Comparative Guide for Researchers and Drug Development Professionals
Cirtuvivint (SM08502), a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), is currently under clinical investigation for the treatment of advanced solid tumors. Its mechanism of action involves the modulation of alternative pre-mRNA splicing, a critical process in gene expression that is often dysregulated in cancer. As this compound progresses through clinical trials, a comprehensive understanding of its safety profile in relation to other investigational drugs with similar mechanisms is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profiles of this compound, H3B-8800, and E7107, two other investigational splicing modulators, based on publicly available clinical trial data.
Mechanism of Action: Targeting the Splicing Machinery
This compound, H3B-8800, and E7107 all exert their anti-cancer effects by targeting the spliceosome, the cellular machinery responsible for RNA splicing. However, they do so through different specific targets within this complex.
-
This compound is a pan-inhibitor of CLK and DYRK kinases.[1] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of splice site selection. By inhibiting CLK and DYRK, this compound alters the phosphorylation status of SR proteins, leading to changes in pre-mRNA splicing patterns of genes critical for cancer cell growth and survival.[2]
-
H3B-8800 is an orally available small molecule that directly binds to the SF3b complex, a core component of the spliceosome.[3][4] This binding modulates the splicing of pre-mRNAs and has shown preferential lethality in cells with mutations in splicing factor genes like SF3B1, U2AF1, and SRSF2.[3][4]
-
E7107 is a derivative of the natural product pladienolide B and also targets the SF3b complex. Its binding interferes with the normal function of the spliceosome, leading to global changes in mRNA splicing.
The distinct yet related mechanisms of these three agents underscore the therapeutic potential of targeting the spliceosome in oncology.
Comparative Safety Profile: Insights from Phase 1 Clinical Trials
The safety profiles of this compound, H3B-8800, and E7107 have been evaluated in Phase 1 dose-escalation studies. These trials are designed to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs). The following tables summarize the key safety findings from these studies.
Table 1: Key Safety Parameters of Investigational Splicing Modulators
| Parameter | This compound (NCT03355066) | H3B-8800 (NCT02841540) | E7107 (NCT00499499) |
| Maximum Tolerated Dose (MTD) | 120 mg (5-on/2-off schedule)[1] | Not confirmed for either schedule tested (5 days on/9 days off or 21 days on/7 days off)[3] | 4.3 mg/m² (intravenous, days 1 and 8 every 21 days)[5] |
| Dose-Limiting Toxicities (DLTs) | Diarrhea[1] | QTcF prolongation, bradycardia[3] | Diarrhea, vomiting, dehydration, myocardial infarction[5] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) observed in Phase 1 Trials
| Adverse Event | This compound (SM08502) | H3B-8800 | E7107 |
| Gastrointestinal | Diarrhea, Nausea, Vomiting[6] | Diarrhea, Nausea, Vomiting[6] | Nausea, Vomiting, Diarrhea[5][7] |
| Constitutional | Fatigue[6] | Fatigue[6] | Fatigue[7] |
| Cardiovascular | - | QTcF prolongation, Bradycardia[3] | Myocardial infarction (DLT)[5] |
| Ocular | - | No ophthalmic AEs observed[3] | Vision loss (led to clinical hold)[5] |
| Hematological | Anemia | - | Mild hematologic toxicity (not exceeding grade 2)[7] |
Note: The absence of an adverse event in this table does not definitively mean it was not observed, but rather that it was not reported as a common TEAE in the cited sources.
Experimental Protocols: Phase 1 Dose-Escalation Studies
The safety data presented above were generated from Phase 1, open-label, dose-escalation clinical trials. The primary objective of these studies is to evaluate the safety and tolerability of the investigational drug and to determine the MTD. A typical workflow for such a study is illustrated below.
This compound (NCT03355066)
This Phase 1 study enrolled patients with advanced solid tumors.[8][9] this compound was administered orally on a 5-days-on, 2-days-off schedule.[1] The dose was escalated in successive cohorts of patients until the MTD was determined.
H3B-8800 (NCT02841540)
This Phase 1 trial enrolled patients with myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), or chronic myelomonocytic leukemia (CMML).[3][10] The study evaluated two different once-daily oral dosing regimens: 5 days on/9 days off and 21 days on/7 days off.[6]
E7107 (NCT00499499)
In this Phase 1 study, patients with metastatic or locally advanced solid tumors received E7107 as a 30-minute intravenous infusion on days 1 and 8 of a 21-day cycle.[5]
Discussion and Conclusion
This comparative analysis of the safety profiles of this compound, H3B-8800, and E7107 provides valuable insights for the drug development community.
-
Gastrointestinal toxicities (nausea, vomiting, diarrhea) appear to be a common class effect of splicing modulators, as they were frequently reported for all three investigational drugs.[5][6][7]
-
This compound's dose-limiting toxicity was diarrhea, which is a manageable adverse event in the clinical setting.[1]
-
H3B-8800 was associated with cardiac-related DLTs (QTcF prolongation and bradycardia), highlighting the importance of cardiovascular monitoring for this compound.[3]
-
The development of E7107 was halted due to instances of vision loss, a serious adverse event that underscores the potential for off-target toxicities with this class of drugs.[5]
References
- 1. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. A phase I, open-label, single-arm, dose-escalation study of E7107, a precursor messenger ribonucleic acid (pre-mRNA) splicesome inhibitor administered intravenously on days 1 and 8 every 21 days to patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 9. A Study Evaluating the Safety and Pharmacokinetics of Orally Administered SM08502 in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 10. mayo.edu [mayo.edu]
Safety Operating Guide
Navigating the Safe Disposal of Cirtuvivint: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cirtuvivint, a potent and orally active CDC-like kinase (CLK) inhibitor used in solid tumor research, requires careful handling and disposal due to its cytotoxic potential. [1][2][3] Adherence to established protocols is essential to mitigate risks to personnel and the environment.
This compound and its associated waste are classified as hazardous and potentially cytotoxic.[3] Therefore, standard laboratory waste disposal methods such as drain or regular trash disposal are strictly prohibited.[4][5] The primary method for disposing of this compound is through a certified hazardous waste management service.
Key Disposal Principles
Effective management of this compound waste begins with a comprehensive understanding of its properties and the associated risks. The following principles, derived from general laboratory safety guidelines, should be strictly followed.[4][6]
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. This can be achieved by ordering only the necessary quantities of this compound, reducing the scale of experiments, and maintaining a clear inventory of the chemical.[4]
-
Proper Labeling and Storage: All containers holding this compound waste must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[7][8] Waste should be stored in designated Satellite Accumulation Areas (SAAs) that are at or near the point of generation.[4][7]
-
Segregation of Incompatible Wastes: To prevent dangerous chemical reactions, this compound waste should be segregated from other incompatible waste streams. For instance, acids and bases should be stored separately, and oxidizing agents should be kept away from reducing agents and organic compounds.[7]
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C24H25N7O |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 2143917-62-6 |
| Solubility | Soluble in DMSO |
Data sourced from PubChem and commercial suppliers.[2][9][10]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., gloves, weigh boats, pipette tips), and empty stock containers in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.[6] Containers should have a secure screw cap and be filled to no more than 90% capacity to allow for expansion.[7]
3. Container Management:
-
Ensure all waste containers are kept securely closed except when adding waste.[4]
-
Regularly inspect the Satellite Accumulation Area for any signs of leaks or container degradation.[7]
4. Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers, but institutional policies may vary), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]
5. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an appropriate absorbent material.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.
-
Thoroughly decontaminate the spill area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting researchers, the wider community, and the environment. Always consult your institution's specific waste management policies and guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Pardon Our Interruption [rltinstitute.novartis.com]
- 9. This compound | C24H25N7O | CID 132056570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
Essential Safety and Handling Guide for Cirtuvivint (SM08502)
This guide provides essential safety, handling, and disposal procedures for the investigational drug Cirtuvivint (also known as SM08502). This compound is a potent, orally active, small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK) used in cancer research.[1][2][3][4] As an investigational compound with potential cytotoxic, mutagenic, or teratogenic effects, all handling must be performed with strict adherence to the following protocols to minimize exposure and ensure a safe laboratory environment.[5][6]
Hazard Identification and Risk Assessment
This compound is an anti-cancer agent designed to inhibit cell growth and division.[1][7][8] While a comprehensive safety profile is still under investigation, compounds of this class should be handled as potentially hazardous. A site-specific risk assessment must be performed before any work begins.[9][10]
Potential Hazards:
-
Cytotoxicity: Toxic to living cells.
-
Mutagenicity: May cause genetic mutations.
-
Teratogenicity: May cause defects in a developing fetus or embryo.
-
Route of Exposure: Inhalation of powder, skin absorption, ingestion, and eye contact.[11]
Compound Properties and Storage
All quantitative data for this compound relevant to laboratory handling and storage are summarized below.
| Property | Data | Source |
| Synonyms | SM08502 | [2] |
| Molecular Formula | C₂₄H₂₅N₇O | |
| Molecular Weight | 427.50 g/mol | |
| Appearance | Solid Powder | [5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| Short-Term Storage | Dry, dark, and at 0 - 4°C (days to weeks) | |
| Long-Term Storage | -20°C for up to 6 months; -80°C for up to 1 year (sealed, away from moisture and light) | [2] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. Stable for several weeks during shipping. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure.[12] PPE must be worn at all times when handling this compound in any form.
Summary of Required PPE
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Solid Compound (Powder) | Double-gloved, chemotherapy-rated nitrile (ASTM D6978).[3][8] | Disposable, solid-front, back-closing, low-permeability fabric with knit cuffs.[8][9] | Full-face shield or safety goggles.[8][12] | NIOSH-approved N95 respirator (required if outside a BSC).[12] |
| Handling Concentrated Solutions (>1 mM) | Double-gloved, chemotherapy-rated nitrile (ASTM D6978).[3][8] | Disposable, solid-front, back-closing, low-permeability fabric with knit cuffs.[8][9] | Full-face shield or safety goggles.[8][12] | Not required if handled within a certified chemical fume hood or BSC. |
| Handling Dilute Solutions (<1 mM) | Single pair of nitrile gloves. | Standard lab coat. | Safety glasses with side shields. | Not required. |
| Spill Cleanup | Double-gloved, chemotherapy-rated nitrile (ASTM D6978).[3] | Disposable, solid-front, back-closing, low-permeability fabric with knit cuffs.[8] | Full-face shield and safety goggles.[8] | NIOSH-approved N95 respirator. |
| Waste Disposal | Double-gloved, chemotherapy-rated nitrile (ASTM D6978).[3] | Disposable, solid-front, back-closing, low-permeability fabric with knit cuffs.[8] | Safety glasses with side shields. | Not required. |
Operational Plan: Handling and Experimental Protocols
All work with this compound powder or concentrated solutions must be conducted within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to control exposure.[11]
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Don appropriate PPE (minimum of a lab coat, safety glasses, and one pair of nitrile gloves) for handling the external packaging.
-
Log the compound into the chemical inventory.
-
Store the container in a designated, clearly labeled, and secure location at the recommended temperature.[2][13]
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps to safely prepare a stock solution from solid this compound.
-
Preparation:
-
Designate a work area within a Class II BSC or chemical fume hood. Cover the work surface with a disposable, absorbent plastic-backed pad.[1]
-
Assemble all necessary materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes.
-
Don the required PPE for handling solid compounds.
-
-
Weighing the Compound:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder directly into a tared microcentrifuge tube inside the BSC. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex gently until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled cryovials for single-use to avoid repeated freeze-thaw cycles.
-
Label each aliquot with the compound name, concentration, solvent, date, and user initials.
-
Store the aliquots at -20°C or -80°C in a designated freezer box.[2]
-
-
Post-Procedure Cleanup:
-
Wipe down all surfaces inside the BSC with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated materials (pipette tips, microcentrifuge tubes, absorbent pads, outer gloves) as cytotoxic solid waste.[3]
-
Remove PPE in the correct order and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
Caption: Workflow for preparing this compound stock solution.
Spill Management
Immediate and effective management of any spill is critical to minimize contamination and health risks.[2] All labs must have a cytotoxic spill kit readily available.
-
Small Spill (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don full PPE, including an N95 respirator.
-
Contain the spill using absorbent pads from the spill kit.
-
If a powder, gently cover with damp absorbent pads to avoid aerosolization.
-
Clean the area from the outer edge inward with a suitable decontaminating agent, followed by water.
-
Place all cleanup materials into a designated cytotoxic waste container.[2]
-
-
Large Spill (>5 mL or 5 g):
-
Evacuate the area immediately and restrict access.
-
Alert the laboratory supervisor and institutional safety officer.
-
Only personnel trained in hazardous spill response should perform the cleanup.
-
Caption: Decision-making workflow for this compound spill response.
Disposal Plan
All items contaminated with this compound are considered cytotoxic waste and must be disposed of via incineration.[7][14] Waste must be segregated at the point of generation. Do not dispose of any this compound waste in regular trash or down the drain.[1][14]
-
Solid Waste:
-
Sharps Waste:
-
Includes needles, syringes, and contaminated glass.
-
Place directly into a designated cytotoxic sharps container that is puncture-resistant and leak-proof, and labeled appropriately.[2]
-
-
Liquid Waste:
-
Includes unused stock solutions or contaminated media.
-
Collect in a sealed, leak-proof, and shatter-resistant container.
-
Label clearly as "Cytotoxic Liquid Waste" with the full chemical name.
-
Arrange for disposal through the institution's hazardous waste management program. Liquid cytotoxic waste must not be discharged into the sewerage system.[1][14]
-
References
- 1. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ohsinsider.com [ohsinsider.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. Improving Risk Assessment in Clinical Trials: Toward a Systematic Risk-Based Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Risk assessing Investigational Medicinal Products (IMPs) – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 14. swansea.ac.uk [swansea.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
